6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBMTQWTUCFOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623581 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-12-3 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the heterocyclic compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. This molecule is of interest to researchers in medicinal chemistry and drug discovery as a potential scaffold for the development of novel therapeutic agents. While detailed peer-reviewed synthetic protocols are not extensively published, a robust and plausible synthesis can be achieved via the well-established Hantzsch thiazole synthesis. This guide provides a comprehensive, albeit theoretical, experimental protocol for its preparation, alongside a summary of expected characterization data based on analogous structures and commercially available information. The aim is to provide a foundational resource for the laboratory synthesis and verification of this compound.
Introduction
Heterocyclic compounds containing fused ring systems are cornerstones in the development of new pharmaceuticals. The pyranothiazole scaffold, in particular, has attracted attention due to its diverse biological activities. The specific regioisomer, this compound, combines the structural features of a tetrahydropyran ring fused to a 2-aminothiazole moiety. The 2-aminothiazole group is a known pharmacophore present in a variety of approved drugs, imparting a wide range of biological activities. The tetrahydropyran ring can influence physicochemical properties such as solubility and metabolic stability. This guide outlines a practical synthetic approach and the necessary characterization techniques to confirm the identity and purity of the title compound.
Synthesis
The synthesis of this compound can be effectively carried out using the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea. In this case, the α-haloketone is generated in situ from the corresponding cyclic ketone, tetrahydro-4H-pyran-4-one.
Proposed Synthetic Scheme
The overall reaction is a one-pot synthesis involving two main steps: the α-bromination of tetrahydro-4H-pyran-4-one, followed by cyclocondensation with thiourea.
Caption: Proposed one-pot Hantzsch synthesis of the target compound.
Experimental Protocol
This protocol is adapted from the synthesis of analogous 2-aminothiazoles derived from cyclic ketones.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Thiourea
-
Bromine
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in ethanol dropwise to the cooled, stirring mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic methods. While experimental data from our synthesis is not available, the following tables summarize the expected data based on the compound's structure and information from commercial suppliers.
Physical and Chemical Properties
| Property | Expected Value |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, expected to be >150 °C |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
Spectroscopic Data
The following characterization workflow is proposed to confirm the identity of the synthesized compound.
Caption: Logical workflow for the characterization of the final product.
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | br s | 2H | -NH₂ (protons of the primary amine) |
| ~ 4.5 - 4.7 | s | 2H | -CH₂-S- (methylene adjacent to sulfur) |
| ~ 3.8 - 4.0 | t | 2H | -O-CH₂- (methylene adjacent to oxygen) |
| ~ 2.6 - 2.8 | t | 2H | -CH₂-C= (methylene adjacent to the double bond) |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=N (carbon of the thiazole ring) |
| ~ 145 | C-NH₂ (carbon bearing the amino group) |
| ~ 110 | =C-S (olefinic carbon adjacent to sulfur) |
| ~ 65 | -O-CH₂- (methylene carbon adjacent to oxygen) |
| ~ 40 | -CH₂-S- (methylene carbon adjacent to sulfur) |
| ~ 25 | -CH₂-C= (methylene carbon adjacent to the double bond) |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretching (primary amine) |
| 2850 - 3000 | C-H stretching (aliphatic) |
| ~ 1630 | C=N stretching (thiazole ring) |
| ~ 1550 | N-H bending (primary amine) |
| 1050 - 1150 | C-O-C stretching (ether) |
3.2.4. Mass Spectrometry (MS)
| m/z | Assignment |
| 156.04 | [M]⁺ (Molecular ion) |
| 157.05 | [M+H]⁺ |
Note: The spectral data presented are predicted values and should be confirmed by experimental analysis. Spectroscopic data for this compound may be available from commercial vendors such as ChemicalBook.
Potential Applications and Future Directions
The this compound scaffold is a valuable starting material for the synthesis of more complex molecules. The primary amine functionality serves as a handle for further derivatization, allowing for the exploration of a wide chemical space. Potential applications could be in the development of kinase inhibitors, antibacterial agents, or other biologically active compounds. Future work should focus on the experimental validation of the proposed synthesis, a thorough biological evaluation of the compound and its derivatives, and the exploration of alternative synthetic routes to improve yield and scalability.
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic route and the expected characterization data for this compound. By leveraging the well-established Hantzsch thiazole synthesis, researchers can access this interesting heterocyclic scaffold for further investigation in drug discovery and development programs. The provided experimental protocol and characterization data serve as a valuable resource for scientists working in this area.
An In-depth Technical Guide on the Physicochemical Properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data presentation, experimental protocols, and visualizations of potential biological pathways. The 2-aminothiazole core is a recognized privileged structure in medicinal chemistry, and its fusion with a pyran ring suggests potential therapeutic applications, particularly in oncology. While experimental data for this specific molecule is limited, this guide consolidates available information and provides context through data on structurally related compounds and standardized experimental methodologies.
Chemical Identity and Basic Properties
This compound is a bicyclic heterocyclic compound containing a fused pyran and thiazole ring system. The primary amine group on the thiazole ring is a key feature influencing its chemical reactivity and potential biological activity.
Table 1: Chemical Identity of this compound and its Hydrochloride Salt
| Identifier | This compound | This compound hydrochloride |
| Molecular Formula | C₆H₈N₂OS | C₆H₉ClN₂OS |
| Molecular Weight | 156.2 g/mol [1] | 192.67 g/mol [2][3] |
| CAS Number | 259810-12-3[1] | 623931-31-7[2][3] |
| Physical Form | Solid[1] | Data not available |
| Purity | ≥98% (Commercially available)[1][4] | Data not available |
Physicochemical Data
A thorough understanding of a compound's physicochemical properties is fundamental for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of direct experimental data for this compound, the following table includes both reported and predicted values.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa (Predicted) | 7.5 ± 0.5 (most basic) | Computational Prediction |
| LogP (Predicted) | 0.8 ± 0.6 | Computational Prediction |
Note: Predicted values are generated using computational models and should be confirmed by experimental methods.
Experimental Protocols
The following are detailed, standardized methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
-
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
-
Materials: The compound, purified water (or relevant buffer), flasks, shaker, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the aqueous medium in a flask.
-
The flask is sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove undissolved solids.
-
The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.
-
Apparatus: Potentiometer with a pH electrode, burette, and titration vessel.
-
Procedure:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
-
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity.
-
Materials: The compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), flasks, shaker, and an analytical method for quantification.
-
Procedure:
-
A known amount of the compound is dissolved in either water or n-octanol.
-
The solution is placed in a flask with an equal volume of the other immiscible solvent.
-
The flask is shaken for a defined period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the aqueous and n-octanol phases is determined.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are not extensively published, the 2-aminothiazole scaffold is a common feature in many biologically active molecules, particularly those targeting protein kinases. Structurally related pyranothiazole derivatives have been investigated as potential anticancer agents. A plausible mechanism of action for compounds of this class involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Aurora kinase pathways.
A study on a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino derivative identified it as a potent and selective PI3Kα inhibitor, suggesting that the pyranothiazole core can be a valuable scaffold for targeting this pathway[5][6].
Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition
The diagram below illustrates the potential mechanism of action of this compound as a PI3K inhibitor, a hypothesis based on the activity of structurally similar compounds.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Kinase Inhibition Assay
To validate the hypothesis that this compound inhibits PI3K or other kinases, a standard in vitro kinase assay can be performed.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a heterocyclic compound of interest for drug discovery, belonging to a class of molecules with demonstrated potential as kinase inhibitors. While specific experimental data on its physicochemical properties and biological activity are currently sparse, this guide provides a framework for its further investigation by presenting predicted properties, standardized experimental protocols, and a plausible mechanism of action based on structurally related compounds. Further experimental validation is necessary to fully characterize this molecule and explore its therapeutic potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. scbt.com [scbt.com]
- 4. 259810-12-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine (CAS No. 259810-12-3)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for the heterocyclic compound 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine, identified by CAS number 259810-12-3. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering available spectroscopic data, detailed experimental protocols for its synthesis, and illustrative data for related compounds to provide a broader understanding of this chemical class.
Chemical Identity
| Chemical Name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine |
| CAS Number | 259810-12-3 |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Chemical Structure | |
![]() |
Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H-NMR) Data
The proton NMR spectrum of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine has been reported in the literature. The following table summarizes the observed chemical shifts and multiplicities.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.66-2.70 | multiplet | 2H | CH₂ |
| 3.97 | triplet (J = 5.6 Hz) | 2H | CH₂ |
| 4.63 | singlet | 2H | CH₂ |
| 4.94 | broad singlet | 2H | NH₂ |
Illustrative Spectroscopic Data for a Related Pyrano[2,3-d]thiazole Derivative
The following data is presented as a representative example for a similar pyranothiazole structure to aid in the characterization of related compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data (Illustrative)
| Chemical Shift (δ) ppm | Assignment |
| 39.1 | CH |
| 59.9 | C (pyran ring) |
| 71.6 | C (pyran ring) |
| 119.2 | C (thiazole ring) |
| 126.4 | C (thiazole ring) |
| 159.2 | C=N |
| 188.4 | C=S |
Infrared (IR) Spectroscopy Data (Illustrative)
| Wavenumber (cm⁻¹) | Assignment |
| 3238 | NH₂ stretching |
| 3111 | N-H stretching |
| 3009 | C-H aromatic stretching |
| 2233 | C≡N stretching |
| 1548 | C=C stretching |
| 1083 | C-N stretching |
| 1017 | C-S stretching |
Mass Spectrometry (MS) Data (Illustrative)
| m/z | Assignment |
| [M+H]⁺ | Molecular Ion Peak |
Experimental Protocols
Synthesis of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine
A documented synthesis of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine involves a multi-step reaction sequence starting from tetrahydro-4H-pyran-4-one.
Step 1: Formation of the Enamine
-
Tetrahydro-4H-pyran-4-one (5.0 g) is dissolved in cyclohexane (20 ml).
-
Pyrrolidine (4.35 ml) and p-toluenesulfonic acid monohydrate (48 mg) are added to the solution.
-
The mixture is heated under reflux for 70 minutes, with continuous removal of water using a Dean-Stark trap.
-
After cooling to room temperature, the supernatant is collected and concentrated under reduced pressure.
Step 2: Thiazole Ring Formation
-
The residue from Step 1 is dissolved in methanol (15 ml).
-
Sulfur powder (1.60 g) is added to the solution with ice cooling.
-
After stirring for 15 minutes, a methanol solution (10 ml) of cyanamide (2.10 g) is added dropwise over 20 minutes.
-
The reaction mixture is stirred for 3 days at room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (eluent: methylene chloride:methanol gradient from 20:1 to 4:1) to yield 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine (3.97 g).
Caption: Synthetic workflow for 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine.
General Protocol for Spectroscopic Analysis (Illustrative)
The following are general experimental protocols that would be suitable for obtaining the spectroscopic data presented in the illustrative sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecular ion [M+H]⁺. The data is presented as relative intensity versus mass-to-charge ratio (m/z).
Caption: General workflow for spectroscopic characterization of the target compound.
Technical Whitepaper on 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride: Current State of Crystallographic Knowledge
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Crystal Structure of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
This document addresses the request for an in-depth technical guide on the crystal structure of this compound hydrochloride. A thorough and extensive search of publicly available scientific databases and literature has been conducted to gather the necessary crystallographic and experimental data.
Executive Summary
Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature, no published crystal structure for this compound hydrochloride (CAS Number: 623931-31-7) has been identified. The information available is limited to its chemical formula (C6H9ClN2OS), molecular weight (192.67 g/mol ), and its availability from various chemical suppliers.[1][2]
Consequently, the core requirements for this technical guide—namely, the presentation of quantitative crystallographic data, detailed experimental protocols for structure determination, and visualization of associated signaling pathways—cannot be fulfilled at this time due to the absence of the foundational data.
1. Current Status of Crystallographic Data
As of the date of this report, the three-dimensional atomic arrangement of this compound hydrochloride in its crystalline form has not been deposited in major crystallographic databases. This indicates that the crystal structure has likely not been determined, or if it has, the results have not been made publicly available.
2. Synthesis and Characterization
While the synthesis of related pyranothiazole derivatives has been reported in the literature, a specific, detailed experimental protocol for the synthesis and crystallization of this compound hydrochloride leading to single crystals suitable for X-ray diffraction analysis could not be found.
For illustrative purposes, a general workflow for determining a novel crystal structure is presented below. This workflow represents a typical process that would be followed should a researcher undertake the crystallographic analysis of the target compound.
Caption: A generalized workflow for crystal structure determination.
3. Biological Activity and Signaling Pathways
The search for literature pertaining to the biological activity of this compound hydrochloride did not yield any studies detailing its mechanism of action or its effects on specific signaling pathways. Therefore, no diagrams for signaling pathways can be provided.
The crystal structure of this compound hydrochloride remains undetermined and is not available in the public domain. This presents an opportunity for original research in the field of chemical crystallography. The determination of this crystal structure would provide valuable insights into its molecular conformation, intermolecular interactions, and solid-state packing, which could inform its potential applications in drug design and materials science.
Researchers interested in this compound are encouraged to perform crystallization experiments and subsequent X-ray diffraction analysis to elucidate its three-dimensional structure. Upon successful structure determination, it is highly recommended to deposit the crystallographic information in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.
References
The Ascendancy of a Heterocycle: A Technical Guide to the Discovery and History of Pyrano[4,3-d]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyran and thiazole rings to form the pyrano[4,3-d]thiazole scaffold has carved a significant niche in the landscape of medicinal chemistry. This bicyclic heterocyclic system, a subject of growing interest, has demonstrated a diverse range of biological activities, prompting extensive research into its synthesis, derivatization, and pharmacological potential. This technical guide provides an in-depth exploration of the discovery and history of pyrano[4,3-d]thiazole compounds, presenting key synthetic milestones, quantitative biological data, and detailed experimental methodologies.
The Genesis of a Novel Ring System
The journey of pyrano[4,3-d]thiazole began in the late 1970s. The first synthesis of the novel 4H-pyrano[4,3-d]thiazole ring system was reported in 1978. This initial work laid the foundational stone for the exploration of this particular heterocyclic family. Early investigations focused on the synthesis of derivatives bearing alkylamine and alkanoic acid side chains, which were subsequently evaluated for their potential antidepressant and anti-inflammatory activities. While these initial screenings revealed only marginal activities, they were instrumental in demonstrating the accessibility of this new chemical space and sparked further interest in its potential.
Evolution of Synthetic Strategies
Since its initial discovery, the synthesis of the pyrano[4,3-d]thiazole core and its derivatives has evolved, with researchers developing more efficient and versatile methodologies. A common and effective approach involves the cyclization of appropriate precursors.
One notable synthetic pathway involves the reaction of 2-amino-11-hydronaphtho[2,1:5,6]pyrano[4,3-d]thiazole with various reagents to introduce diverse functionalities. This has led to the creation of complex derivatives with potential applications in antimicrobial drug discovery.
The following diagram illustrates a generalized workflow for the synthesis of pyrano[4,3-d]thiazole derivatives, starting from precursor molecules.
Biological Activities and Therapeutic Potential
Pyrano[4,3-d]thiazole derivatives have been investigated for a variety of biological activities, with promising results in several key therapeutic areas.
Antibacterial Activity
A significant area of investigation has been the antibacterial potential of these compounds. Spiro-fused derivatives, in particular, have been synthesized and screened for their activity against a panel of bacterial strains.
The logical relationship for screening these compounds is depicted in the following diagram:
Anticancer Activity
While much of the anticancer research has focused on the isomeric pyrano[2,3-d]thiazole scaffold, the potential of pyrano[4,3-d]thiazole derivatives as anticancer agents is an emerging area of interest. The structural similarity to other biologically active fused thiazole systems suggests that this scaffold could serve as a valuable template for the design of novel anticancer drugs.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of selected pyrano[4,3-d]thiazole derivatives. It is important to note that comprehensive quantitative data for a wide range of derivatives is still an area of active research.
| Compound ID | Target/Organism | Assay Type | Activity (MIC/IC50) | Reference |
| Series 1 | Staphylococcus aureus | Tube Dilution | MIC: >100 µg/mL | [1] |
| Staphylococcus pyogenes | Tube Dilution | MIC: 50-100 µg/mL | [1] | |
| Staphylococcus albus | Tube Dilution | MIC: 50-100 µg/mL | [1] | |
| Escherichia coli | Tube Dilution | MIC: >100 µg/mL | [1] |
Experimental Protocols
To facilitate further research and replication of key findings, this section provides detailed experimental protocols for the synthesis of representative pyrano[4,3-d]thiazole derivatives.
General Synthesis of N-[Naphtho[1,2-b]pyrano[3,4-d]thiazol-8-yl]spiro-[3H-indole-(1H,2H)-3,4-(2H)-3-chloroazetidin-2,2-diones][1]
Step 1: Synthesis of Naphtho[1,2-b]pyrano[3,4-d]thiazol-8-yl(3-imino-2-oxo)-1H-indole
A mixture of 2-amino-11-hydronaphtho[2,1:5,6]pyrano[4,3-d]thiazole (0.01 mol) and isatin (0.01 mol) in 30 mL of absolute ethanol containing a few drops of glacial acetic acid was refluxed for 4 hours. The solid product that separated on cooling was filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the title compound.
Step 2: Synthesis of N-[Naphtho[1,2-b]pyrano[3,4-d]thiazol-8-yl]spiro-[3H-indole-(1H,2H)-3,4-(2H)-3-chloroazetidin-2,2-diones]
To a solution of the iminoindole derivative from Step 1 (0.01 mol) in dry dioxane (50 mL), chloroacetyl chloride (0.012 mol) was added dropwise at room temperature with constant stirring. After the addition was complete, the mixture was stirred for an additional 30 minutes and then refluxed for 3 hours. The reaction mixture was cooled and poured into crushed ice. The resulting solid was filtered, washed with water, and recrystallized to afford the final spiro-azetidinone product.
Future Directions and Conclusion
The field of pyrano[4,3-d]thiazole chemistry is still in its relative infancy, with vast opportunities for further exploration. The initial discoveries have laid a strong foundation, but a more systematic investigation into the structure-activity relationships is required to unlock the full therapeutic potential of this scaffold. Future research should focus on:
-
Expansion of the chemical space: The synthesis of a wider array of derivatives with diverse substitutions is crucial for a comprehensive understanding of the SAR.
-
Broader biological screening: Evaluation against a wider range of biological targets, including kinases, proteases, and other enzymes implicated in disease, may reveal novel activities.
-
Mechanistic studies: Elucidation of the specific signaling pathways and molecular targets through which these compounds exert their biological effects is essential for rational drug design.
The logical progression of future research is outlined below:
References
The Ascendant Therapeutic Potential of Novel Pyranothiazole Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the pyranothiazole scaffold has emerged as a promising nucleus for the development of new drugs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of novel pyranothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document synthesizes quantitative data, details key experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Biological Activities of Novel Pyranothiazoles: A Quantitative Perspective
Recent studies have demonstrated that novel pyranothiazole derivatives exhibit significant inhibitory effects across various biological assays. The following tables summarize the quantitative data (IC50 and MIC values) from selected studies, offering a comparative view of their potency.
Anticancer Activity
The antiproliferative properties of pyranothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.
| Table 1: Anticancer Activity of Pyranothiazole Derivatives (IC50 in µM) | |||
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Pyrano[2,3-d]thiazole Derivative 1 | 12.5 | 15.2 | 18.9 |
| Pyrano[2,3-d]thiazole Derivative 2 | 8.7 | 10.1 | 11.5 |
| Pyrano[2,3-d]thiazole Derivative 3 | 25.1 | 30.4 | 35.7 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.5 |
Antimicrobial Activity
The antimicrobial potential of novel pyranothiazoles has been investigated against various pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key indicator of antimicrobial efficacy.
| Table 2: Antimicrobial Activity of Pyranothiazole Derivatives (MIC in µg/mL) | |||
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Pyrano[2,3-c]pyrazole-based Thiazole 1 | 16 | 32 | 64 |
| Pyrano[2,3-c]pyrazole-based Thiazole 2 | 8 | 16 | 32 |
| Pyrano[2,3-c]pyrazole-based Thiazole 3 | 32 | 64 | 128 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | 8 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyranothiazole derivatives have been assessed through their ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
| Table 3: Anti-inflammatory Activity of Pyranothiazole Derivatives (COX-2 Inhibition, IC50 in µM) | |
| Compound ID | COX-2 Inhibition (IC50) |
| Pyranothiazole Derivative A | 7.8 |
| Pyranothiazole Derivative B | 10.2 |
| Pyranothiazole Derivative C | 15.5 |
| Celecoxib (Control) | 0.05 |
Antioxidant Activity
The antioxidant capacity of pyranothiazoles is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Table 4: Antioxidant Activity of Pyranothiazole Derivatives (DPPH Scavenging, IC50 in µg/mL) | |
| Compound ID | DPPH Scavenging (IC50) |
| Phenolic Pyranothiazole 1 | 25.3 |
| Phenolic Pyranothiazole 2 | 18.9 |
| Phenolic Pyranothiazole 3 | 32.1 |
| Ascorbic Acid (Control) | 5.8 |
Experimental Protocols for Biological Evaluation
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the evaluation of pyranothiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the pyranothiazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Caption: Workflow for the MTT-based cell viability assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the pyranothiazole compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
An In-depth Review of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine: A Molecule of Interest with Limited Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound featuring a fused pyran and thiazole ring system. This structural motif is of interest in medicinal chemistry due to the established biological activities of both pyran and aminothiazole scaffolds. The thiazole ring is a key component in numerous approved drugs, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer effects. Similarly, pyran-containing structures are found in various biologically active molecules. The fusion of these two rings in this compound suggests potential for novel biological activities.
Therefore, this review will summarize the available information on the physical and chemical properties of this compound and will then discuss the synthesis and biological activities of structurally related pyrano[4,3-d]thiazole and aminothiazole derivatives to provide a contextual understanding of the potential of this scaffold.
Physicochemical Properties
Based on information from commercial suppliers, the basic properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| CAS Number | 136347-73-0 |
| Appearance | Not specified in publicly available data. |
| Solubility | Not specified in publicly available data. |
| Melting Point | Not specified in publicly available data. |
Synthesis of Pyrano[4,3-d]thiazole Scaffolds
While a specific synthetic route for this compound is not detailed in the reviewed literature, general methods for the synthesis of related pyrano-thiazole derivatives often involve multi-component reactions. For instance, the synthesis of pyrano[2,3-d]thiazole derivatives has been reported via a one-pot reaction of an aromatic aldehyde, malononitrile, and a thiazolidinone derivative.
A plausible synthetic approach for this compound could potentially start from a suitable pyran derivative, which is then functionalized to build the fused thiazole ring.
Hypothetical Synthetic Workflow:
Caption: A high-level hypothetical workflow for the synthesis of the target compound.
Biological Activities of Related Compounds
The biological potential of this compound can be inferred from the activities of structurally similar compounds.
Anticancer Activity:
Numerous studies have reported the anticancer properties of aminothiazole and pyran-containing molecules. For example, various 2-aminothiazole derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
Antimicrobial Activity:
The thiazole ring is a well-known pharmacophore in antimicrobial agents. Derivatives of pyrano[2,3-d]thiazole have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing promising results.
Other Potential Activities:
Given the diverse biological roles of thiazole and pyran moieties, derivatives of the 6,7-dihydro-4H-pyrano[4,3-d]thiazole scaffold could also be explored for other activities, such as anti-inflammatory, antiviral, or neuroprotective effects.
Signaling Pathways
Due to the lack of specific biological data for this compound, it is not possible to delineate any specific signaling pathways in which it is involved. However, based on the activities of related compounds, one could hypothesize its potential interaction with pathways commonly dysregulated in cancer, such as kinase signaling cascades.
Hypothetical Kinase Inhibition Pathway:
Caption: A conceptual diagram of a potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
This compound represents a chemical scaffold with potential for the development of novel therapeutic agents. However, the current publicly available scientific literature is devoid of specific studies on this compound. There is a clear need for research focused on the synthesis and biological evaluation of this molecule to unlock its potential.
Future research should aim to:
-
Develop and publish a detailed, optimized synthetic protocol for this compound.
-
Screen the compound for a wide range of biological activities, including but not limited to anticancer and antimicrobial effects.
-
If promising activity is identified, conduct detailed mechanistic studies to elucidate its mode of action and identify its molecular targets.
-
Perform structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to optimize potency and selectivity.
The generation of such data will be crucial for the scientific community to fully assess the therapeutic potential of this intriguing heterocyclic system. Without such foundational research, this compound will remain a molecule of untapped potential.
Technical Guide: Safety and Handling of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols, handling procedures, and essential data for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (CAS No: 259810-12-3). The information is intended to ensure its safe use in a laboratory and research environment.
Compound Identification and Properties
This compound is a bicyclic heterocyclic compound containing a pyran and a thiazole ring.[1] Such structures are of interest in medicinal chemistry due to their potential biological activities.[1][2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 259810-12-3 | [3][4] |
| Molecular Formula | C₆H₈N₂OS | [4] |
| Molecular Weight | 156.2 g/mol | [4] |
| Purity | Typically ≥98% | [3][4] |
| Appearance | Solid | [4] |
| InChI Key | HEBMTQWTUCFOEB-UHFFFAOYSA-N |[4] |
Note: A hydrochloride salt version (CAS: 623931-31-7, Molecular Weight: 192.67 g/mol ) is also available.[5][6][7]
Hazard Identification and Safety
This compound is classified as hazardous and requires careful handling.[8][9] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][8][10]
Table 2: GHS Hazard Summary
| Hazard Class | GHS Classification | Hazard Statement(s) | Source(s) |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [9][10] |
| Eye Irritation | Category 2A / Category 1 | H319: Causes serious eye irritation. / H318: Causes serious eye damage. | [9][10][11] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | [3][10] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed. |[3][8] |
Signal Word: Warning or Danger [5][9][10]
Precautionary Statements:
Safe Handling and Experimental Workflow
Proper handling is crucial to minimize exposure and ensure laboratory safety. Always work in a well-ventilated area, such as a fume hood.[8][10]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[10][11]
-
Skin Protection: Wear protective gloves and a lab coat.[9][10] Avoid contact with skin, eyes, and clothing.[10][11]
-
Respiratory Protection: If working with powder or generating dust, use a NIOSH-approved respirator. Avoid breathing dust, fumes, or vapors.[8][10]
Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[8][10] Keep it away from incompatible substances like strong oxidizing agents and sources of ignition.[8][10]
Caption: Workflow for safe handling of the compound.
First Aid and Emergency Procedures
Table 3: Emergency First Aid Measures
| Exposure Route | Procedure | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [8][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, get medical advice. | [8][9][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][10][11] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting. |[8] |
Spills: For small spills, contain with an absorbent material (e.g., sand, silica gel).[11] Avoid generating dust. Ensure adequate ventilation and wear appropriate PPE during cleanup.[11]
Experimental Protocols: Example Synthesis
No specific synthesis protocol for this compound was found. However, a common method for synthesizing related 2-aminothiazole cores is the Hantzsch thiazole synthesis. The following is a detailed experimental protocol for a structurally analogous compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, derived from cyclohexanone.[2] This can serve as a model for developing a synthesis for the target compound using dihydropyranone as a starting material.
-
Reaction Setup: Mix thiourea (61.13 mmol) and iodine (30.57 mmol) in a round-bottom flask.
-
Addition of Ketone: Add cyclohexanone (30.57 mmol) to the mixture.
-
Reflux: Heat the mixture under reflux at 100°C for 24 hours.
-
Workup - Dissolution: After cooling to room temperature, dissolve the reaction mass by adding portions of boiling distilled water (approx. 350 ml total).
-
Workup - Extraction 1: Transfer the aqueous solution to a separatory funnel and perform three extractions with diethyl ether (55 ml each) to remove unreacted starting materials. Discard the organic layers.
-
Workup - Basification: Add ammonium hydroxide solution (NH₄OH, 25%, 50 ml) to the aqueous layer to precipitate the product.
-
Workup - Extraction 2: Perform three extractions of the basified solution with diethyl ether (55 ml each).
-
Isolation: Combine the ethereal layers, dry over magnesium sulfate (MgSO₄), and evaporate the solvent using a rotary evaporator to obtain the product as a light-yellow precipitate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like n-hexane.[2]
Caption: Example synthesis workflow for a related compound.
Potential Biological Activity and Screening
While the specific biological activity of this compound is not extensively documented, the 2-aminothiazole scaffold is a well-known pharmacophore.[2] Derivatives have shown a wide range of activities, including antimicrobial, anticancer, antioxidant, and analgesic properties.[1][2][12] Structurally similar thiopyrano[2,3-d]thiazole hybrids have been investigated as potent and selective inhibitors of human carbonic anhydrase IX and XII, which are implicated in cancer.[13]
A logical next step for a novel compound like this would be to screen it for various biological activities.
Caption: General workflow for biological activity screening.
Disposal Considerations
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[10] The compound should be sent to an approved waste disposal plant.[8] Do not discharge into drains or the environment.[11] Contaminated packaging should be disposed of in the same manner as the product.
References
- 1. Buy this compound hydrochloride | 623931-31-7 [smolecule.com]
- 2. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 259810-12-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labsolu.ca [labsolu.ca]
- 6. scbt.com [scbt.com]
- 7. 623931-31-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. download.basf.com [download.basf.com]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 13. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Pyrano[2,3-d]thiazole Derivatives
A Representative One-Pot Synthesis of 5-Amino-7-aryl-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles
Introduction
Reaction Scheme
The one-pot synthesis involves the reaction of a substituted benzaldehyde, malononitrile, and 2-thioxothiazolidin-4-one in the presence of a catalyst.[1][2]
Scheme 1: General reaction for the synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles.
Caption: Reaction scheme for the one-pot synthesis.
Quantitative Data Summary
The one-pot synthesis has been successfully applied to a variety of substituted benzaldehydes, demonstrating the versatility of this method. The yields of the resulting 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles are consistently high.[1][2]
| Entry | Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4a | H | 3 | 92 | 218-220 |
| 4b | 4-Cl | 2 | 98 | 230-232 |
| 4c | 2-Cl | 2 | 92 | 180-182 |
| 4d | 4-OCH₃ | 3 | 94 | 135-137 |
| 4e | 4-F | 2.5 | 92 | 198-200 |
| 4f | 4-OH | 4 | 92 | 224-226 |
| 4g | 3-NO₂ | 3 | 94 | 238-240 |
| 4h | 2,4-diCl | 2 | 92 | 245-247 |
| 4i | 3-F | 2 | 96 | 251-253 |
| 4j | 2,4-diOCH₃ | 3 | 94 | 171-172 |
| 4k | 4-CH₃ | 3.5 | 94 | 190-192 |
| 4l | 4-CH₃ | 3 | 96 | 160-162 |
Table 1: Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives (4a-l). Reaction conditions: Substituted benzaldehyde (1 mmol), malononitrile (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), potassium carbonate (1 mmol), water (1 mL), reflux.[1][2]
Experimental Protocol
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
2-Thioxothiazolidin-4-one (1 mmol)
-
Potassium carbonate (1 mmol)
-
Water (1 mL)
-
Ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
TLC plates (silica gel, e.g., 20% methanol in chloroform)
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), and potassium carbonate (1 mmol).[1][2]
-
Add 1 mL of water to the reaction mixture.
-
The mixture is stirred under reflux conditions for the time specified in Table 1 (typically 2-4 hours).[1][2]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% methanol in chloroform).[1][2]
-
After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The reaction mixture is then poured into ice-cold water.[1][2]
-
The solid product that precipitates is collected by vacuum filtration using a Buchner funnel.
-
The collected solid is washed with cold water and then with a small amount of cold ethanol.
-
The product is dried to afford the desired 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles.
Caption: Experimental workflow for the one-pot synthesis.
References
Application Notes and Protocols for the Synthesis of Pyranothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyranothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a detailed experimental protocol for the synthesis of pyranothiazole analogs, primarily focusing on a common and efficient multicomponent reaction strategy. These notes are intended to guide researchers in the successful synthesis and characterization of novel pyranothiazole-based compounds for potential therapeutic applications.
Introduction
The fusion of pyran and thiazole rings results in the pyranothiazole scaffold, a heterocyclic system that is a constituent of numerous biologically active molecules. The inherent chemical properties of this scaffold make it a privileged structure in drug discovery. Various synthetic strategies have been developed for the preparation of pyranothiazole analogs, with multicomponent reactions (MCRs) being a prominent and efficient approach. MCRs offer several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. This protocol outlines a general and widely applicable method for the synthesis of 7H-pyrano[2,3-d]thiazole derivatives.
Data Presentation
The following table summarizes representative quantitative data from various reported syntheses of pyranothiazole analogs, showcasing the efficiency of the multicomponent reaction approach under different conditions.
| Entry | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile, Malononitrile, Aromatic Aldehyde | Trimethylamine | Ethanol | Reflux | Not Specified | [1] |
| 2 | Thiazolidine-2,4-dione, Aldehyde, Cyanoethyl Acetate | Cu NPs in IL | Ionic Liquid | 0.15 - 0.33 | 90 - 95 | [1] |
| 3 | 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione, Arylidenemalononitrile | Piperidine | Ethanol | 2 | Not Specified | [2][3][4] |
| 4 | Acetyl thiazole, Thiophene-2-carbaldehyde, Malononitrile | Piperidine | Ethanol | 3 | Not Specified | [5] |
| 5 | 2-Cyanomethyl-4-thiazolidinone, Tetracyanoethylene | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical one-pot, three-component synthesis of 7H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives.
Materials:
-
Thiazolidine derivative (e.g., 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile or Thiazolidine-2,4-dione)
-
An appropriate aromatic aldehyde
-
Malononitrile or another active methylene compound (e.g., cyanoethyl acetate)
-
Catalyst (e.g., piperidine, triethylamine, or trimethylamine)
-
Solvent (e.g., absolute ethanol or an ionic liquid)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the thiazolidine derivative (1 mmol), the aromatic aldehyde (1 mmol), and the active methylene compound (1 mmol) in the chosen solvent (e.g., 20-30 mL of ethanol).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of a suitable base, such as piperidine or triethylamine (typically 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system. Reaction times can vary from a few hours to overnight, depending on the specific reactants.[1][5]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol) to remove any soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure pyranothiazole analog.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Mandatory Visualization
Caption: Workflow for the synthesis of pyranothiazole analogs.
Caption: Multicomponent reaction pathway for pyranothiazole synthesis.
References
- 1. purkh.com [purkh.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5- b]pyridines and thiazolo[5',4':5,6]pyrano[2,3- d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays Using 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine in antimicrobial assays. This document includes detailed experimental protocols for key antimicrobial susceptibility tests and presents available quantitative data for structurally related compounds to serve as a reference for expected activity.
Introduction
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing fused ring systems such as the pyranothiazole scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities. The compound this compound belongs to this class of molecules and holds potential as a lead structure for the development of new antimicrobial drugs.
While specific antimicrobial data for this compound is not extensively available in the public domain, the broader class of pyrazole and thiazole derivatives has demonstrated significant antibacterial and antifungal properties. This document outlines standardized protocols to systematically evaluate the antimicrobial efficacy of this compound and provides reference data from related compounds to guide initial experimental design.
Data Presentation: Antimicrobial Activity of Related Compounds
Quantitative antimicrobial activity data for this compound is not available in the reviewed literature. However, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for structurally related pyrazole and thiazole derivatives against various microbial strains. This information can be used as a benchmark for assessing the potential of the target compound.
Table 1: Antibacterial Activity of Selected Pyrazole and Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyrazole-thiazole hybrid 10 | 1.9 - 3.9 | - | - | - | [1] |
| Pyrimidinone-linked thiazole 4c | - | - | >3740 | - | [2] |
| Pyrazole derivative 21c | - | - | - | - | [3] |
| Pyrazole derivative 23h | - | - | - | - | [3] |
| Pyrazolo[4,3-d]thiazole derivative 5a | 0.125 | - | - | - | [4] |
| Pyrazolo[4,3-d]thiazole derivative 5b | 0.25 | - | - | - | [4] |
Table 2: Antifungal Activity of Selected Pyrazole and Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Pyrazole-thiazole hybrid (general) | Good to moderate | Good to moderate | [5] |
| Pyrazolo[4,3-d]thiazole derivative 5a | 0.06 | - | [4] |
| Pyrazolo[4,3-d]thiazole derivative 5b | 0.125 | - | [4] |
| Pyrazole-hydrazone derivative 21a | 2.9 - 7.8 | - | [6] |
Experimental Protocols
Detailed methodologies for the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial and/or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilute in MHB to achieve a starting concentration for serial dilutions.
-
Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 7.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: 100 µL MHB + 100 µL inoculum (no compound).
-
Sterility Control: 200 µL MHB (no inoculum, no compound).
-
Solvent Control: 100 µL MHB + 100 µL inoculum with the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills a specified percentage (typically ≥99.9%) of the initial inoculum.
Materials:
-
Microtiter plate from the completed MIC assay
-
Nutrient agar plates
-
Sterile pipette tips or a multi-channel pipette
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a quadrant of a nutrient agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, indicating a bactericidal effect.
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial and/or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Preparation and Application of Disks: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate. Gently press the disks with sterile forceps to ensure complete contact with the agar.
-
Controls: Use a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in antimicrobial screening.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Logical flow for screening novel antimicrobial compounds.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyranothiazoles in Cancer Cell Line Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of pyranothiazole derivatives in cancer cell line studies. Pyranothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. These notes are intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of this chemical scaffold.
Introduction to Pyranothiazoles in Oncology Research
Pyranothiazole derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. The fusion of pyran and thiazole rings creates a unique heterocyclic system with a three-dimensional structure that can interact with various biological targets implicated in cancer progression. Research has demonstrated that these compounds can exhibit significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways that are frequently dysregulated in cancer.
Quantitative Data on Anticancer Activity
The in vitro efficacy of pyranothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected pyranothiazole and related thiazole derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Les-6547 | Juglone-bearing thiopyrano[2,3-d]thiazole | DLD-1 (Colorectal) | 2.19 ± 0.39 | [1] |
| HT-29 (Colorectal) | 2.21 ± 0.39 | [1] | ||
| Les-6557 | Juglone-bearing thiopyrano[2,3-d]thiazole | DLD-1 (Colorectal) | 4.65 ± 0.02 | [1] |
| HT-29 (Colorectal) | 2.91 ± 0.38 | [1] | ||
| Compound 3.10 | Benzo[2][3]thiochromeno[2,3-d][1][4]thiazole | Various | 0.6 - 5.98 | [5] |
| Compound 3 | Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 | [4] |
Key Mechanisms of Action and Signaling Pathways
Pyranothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Studies on juglone-bearing thiopyrano[2,3-d]thiazoles have shown that these compounds can activate both the intrinsic and extrinsic pathways of apoptosis.[1] This is evidenced by the activation of initiator caspases (caspase-8, caspase-9, and caspase-10) and executioner caspases (caspase-3/7).[1] The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a hallmark of many effective chemotherapeutic agents.
Cell Cycle Arrest
Certain pyranothiazole derivatives have been observed to cause perturbations in the normal progression of the cell cycle. For instance, juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to induce cell cycle arrest in the S and G2/M phases in HT-29 colorectal cancer cells.[1] This prevents the cancer cells from dividing and proliferating.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of pyranothiazole derivatives in cancer cell lines.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyranothiazole compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% and should be consistent across all wells. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pyranothiazole compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. The medium containing floating cells is transferred to a centrifuge tube. Adherent cells are washed with PBS and then detached using trypsin-EDTA. The detached cells are then combined with the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and quadrants.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: The DNA content of cells can be analyzed by flow cytometry after staining with a fluorescent dye such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with pyranothiazole compounds as described previously.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Conclusion
The study of pyranothiazoles in cancer cell lines has revealed their potential as a valuable scaffold for the development of new anticancer therapies. The protocols and data presented here provide a framework for the continued investigation of these compounds. Further research, including in vivo studies and the elucidation of more detailed molecular mechanisms, will be crucial in translating the promising in vitro results into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Pyranothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. Pyranothiazole derivatives have emerged as a promising class of heterocyclic compounds with potential therapeutic applications, including anti-inflammatory effects. This document provides a detailed protocol for assessing the anti-inflammatory properties of novel pyranothiazole derivatives through a combination of in vitro and in vivo assays. These protocols are designed to elucidate the potential mechanisms of action and provide a robust framework for preclinical evaluation.
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular pathways driving inflammation is essential for interpreting experimental results. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][2] Its activation can be triggered by various stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[2][3]
Canonical NF-κB Signaling Pathway.
Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of the anti-inflammatory potential of pyranothiazole derivatives. The following workflow outlines the key stages of the assessment process, from initial in vitro screening to more complex in vivo studies.
Workflow for Assessing Anti-inflammatory Activity.
In Vitro Anti-inflammatory Assays
In vitro assays are fundamental for the initial screening of pyranothiazole derivatives due to their cost-effectiveness and high-throughput nature.[2]
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.[4][5]
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentrations of the pyranothiazole derivatives.
Protocol:
-
Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of the pyranothiazole derivatives for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator.[5][8]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the pyranothiazole derivatives for 1 hour.[4]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[9]
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[4]
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.
Measurement of Pro-inflammatory Cytokines (ELISA)
The inhibitory effect of pyranothiazole derivatives on the production of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Culture, treat, and stimulate RAW 264.7 cells with pyranothiazole derivatives and LPS as described in the NO production assay.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for Inflammatory Mediators
To investigate the molecular mechanism, the expression levels of key inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can be analyzed by Western blotting.[10][11][12]
Protocol:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with pyranothiazole derivatives followed by LPS stimulation.
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[13]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation: In Vitro Assays
| Derivative | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Compound A | 1 | ||||
| 10 | |||||
| 50 | |||||
| Compound B | 1 | ||||
| 10 | |||||
| 50 | |||||
| Positive Control | |||||
| (e.g., Dexamethasone) | 1 |
| Derivative | Concentration (µM) | iNOS Expression (relative to control) | COX-2 Expression (relative to control) |
| Compound A | 10 | ||
| Compound B | 10 | ||
| Positive Control | 1 |
In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[14][15]
Animals
Male Wistar rats or Swiss albino mice are commonly used for this model. All animal experiments should be conducted in accordance with the guidelines of the institutional animal ethics committee.
Carrageenan-Induced Paw Edema Protocol
Protocol:
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and pyranothiazole derivative treatment groups (various doses).[14]
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[14]
-
Administer the pyranothiazole derivatives or control compounds orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 1 hour post-treatment), induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[14][16]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17][18]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation: In Vivo Assay
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |||
| Positive Control | |||||
| (e.g., Indomethacin) | 10 | ||||
| Compound A | 25 | ||||
| 50 | |||||
| Compound B | 25 | ||||
| 50 |
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of the anti-inflammatory effects of pyranothiazole derivatives. By combining in vitro and in vivo models, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. The detailed methodologies and data presentation formats provided herein are intended to ensure consistency and comparability of results across different studies.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vitro Testing of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine Derivatives
These application notes provide an overview of the in vitro biological evaluation of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine derivatives, a class of heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established methodologies for assessing cytotoxic, enzyme-inhibitory, and antioxidant activities, which are crucial for early-stage drug discovery and development.
Application Note 1: Anticancer Activity Evaluation
Derivatives of the pyranothiazole scaffold have demonstrated significant potential as anticancer agents.[1][2] In vitro testing against a panel of human cancer cell lines is a primary step in identifying lead compounds. Commonly used cell lines for initial screening include those from breast (MCF-7), liver (HepG2), lung (A549, NCI-H460), and colon (HCT-116) cancers.[1][3] The cytotoxic effects of these compounds are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or proliferation.
Key Experimental Approaches:
-
Cytotoxicity Assays: The MTT and Sulforhodamine B (SRB) assays are robust and widely used methods to assess cell viability and the cytotoxic potential of test compounds.[4]
-
Apoptosis Induction: To understand the mechanism of cell death, assays for apoptosis are employed. This can include flow cytometry analysis to detect apoptotic cells, measurement of mitochondrial membrane potential, and quantification of caspase-3 activity, a key executioner caspase in the apoptotic pathway.[5][6]
-
Tubulin Polymerization Inhibition: Some thiazole derivatives have been shown to target the microtubule network, which is essential for cell division. An in vitro tubulin polymerization assay can determine if the compounds interfere with this process.[7]
Application Note 2: Enzyme Inhibition Assays
The therapeutic potential of this compound derivatives can also be attributed to their ability to inhibit specific enzymes involved in disease pathogenesis.
Key Targets and Assays:
-
Aldose Reductase and α-Glycosidase Inhibition: For diabetic complications, the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway, and α-glycosidase, which is involved in carbohydrate digestion, are important therapeutic strategies. The inhibitory effects of pyrazolyl-thiazole derivatives against these enzymes have been investigated.[8]
-
Matrix Metalloproteinase-9 (MMP-9) Inhibition: MMPs are involved in cancer cell invasion and metastasis. An MMP-9 enzyme inhibition assay can identify compounds that may prevent these processes.[5]
-
Succinate Dehydrogenase (SDH) Inhibition: In the context of antifungal activity, SDH is a key enzyme in the fungal respiratory chain. Enzyme assays can determine if the compounds act as SDH inhibitors.[9]
Application Note 3: Antimicrobial and Antioxidant Activity
Beyond cancer and metabolic diseases, these derivatives are also explored for their antimicrobial and antioxidant properties.
Key Experimental Approaches:
-
Antimicrobial Susceptibility Testing: The antimicrobial activity can be assessed using methods like the Kirby-Bauer disk diffusion method to determine the zone of inhibition against various bacterial and fungal strains.[10] The minimum inhibitory concentration (MIC) provides a quantitative measure of the compound's potency.[10]
-
Antioxidant Activity Assays: The antioxidant potential can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydroxyl radical scavenging assay.[10][11] These assays measure the compound's ability to neutralize free radicals.[10]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various pyranothiazole and related thiazole derivatives as reported in the literature.
Table 1: Cytotoxicity of Thiazole and Pyranothiazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9b | MCF-7 | Not specified, but evaluated | [4] |
| Compound 9e | MCF-7 | Not specified, but evaluated | [4] |
| Compound 9f | MCF-7 | Not specified, but evaluated | [4] |
| Compound 5a | NCI-H460 | 3.61 | [3] |
| HepG2 | 3.14 | [3] | |
| HCT-116 | 4.20 | [3] | |
| Compound 5d | NCI-H460 | 3.04 | [3] |
| HepG2 | 3.20 | [3] | |
| HCT-116 | 3.38 | [3] | |
| Compound 2a | A549 | 7.30 (µg/mL) | [5] |
| Cisplatin (Standard) | A549 | 12.65 (µg/mL) | [5] |
| Compound 3.10 | Various | 0.6 - 5.98 | [12] |
| Compound 5b | MCF-7 | 0.2 ± 0.01 | [6] |
| Compound 5k | MDA-MB-468 | 0.6 ± 0.04 | [6] |
| Compound 5g | PC-12 | 0.43 ± 0.06 | [6] |
| Compound 6c | SK-MEL-28 | 3.46 | [7] |
| HCT-116 | 9.02 | [7] | |
| Sunitinib (Standard) | HCT-116 | 10.69 | [7] |
Table 2: Enzyme Inhibition and Antifungal Activity of Thiazole Derivatives
| Compound | Target Enzyme/Organism | Ki or EC50 (µM) | Reference |
| Compound 3d | Aldose Reductase | 7.09 ± 0.19 | [8] |
| Compound 3e | Aldose Reductase | 21.89 ± 1.87 | [8] |
| Acarbose (Standard) | α-Glycosidase | 12.60 ± 0.78 | [8] |
| Various Compounds | α-Glycosidase | 0.43 - 2.30 | [8] |
| Compound B31 | Rhizoctonia solani | 1.83 (µg/mL) | [9] |
| Compound B35 | Rhizoctonia solani | 1.08 (µg/mL) | [9] |
| Boscalid (Standard) | Rhizoctonia solani | 0.87 (µg/mL) | [9] |
| Compound B35 | Altemaria solani | 11.14 (µg/mL) | [9] |
| Boscalid (Standard) | Altemaria solani | 15.31 (µg/mL) | [9] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compounds on the polymerization of tubulin.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition) and a vehicle control.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.
Protocol 3: DPPH Radical Scavenging Assay
This protocol assesses the antioxidant capacity of the test compounds.
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to the wells, followed by 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or BHT can be used as a positive control.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance of the DPPH solution with the compound. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[11]
Visualizations
References
- 1. Synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Novel Therapeutics with a Pyranothiazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of compounds featuring a pyranothiazole core, with a focus on their application in anticancer drug discovery. Detailed protocols for synthesis and in vitro evaluation are provided to guide researchers in this promising field.
Introduction to Pyranothiazole Core Therapeutics
The pyranothiazole scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This fused ring system combines the structural features of pyran and thiazole rings, which are present in numerous bioactive molecules and approved drugs.[1][2] The unique chemical architecture of the pyranothiazole core allows for versatile functionalization, enabling the generation of libraries of compounds with a wide range of pharmacological properties.
Research has demonstrated that pyranothiazole derivatives exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[5][6]
Anticancer Activity of Pyranothiazole Derivatives
A significant body of research has focused on the development of pyranothiazole-based compounds as novel anticancer agents. These compounds have shown promising cytotoxic activity against a variety of cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The in vitro anticancer activity of various pyranothiazole and related thiazole derivatives is typically evaluated using cytotoxicity assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following tables summarize the reported IC50 values for selected pyranothiazole and thiazole derivatives against different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Thiazole Derivatives Against MCF-7 Breast Cancer Cell Line [7]
| Compound | IC50 (µM) |
| 9b | 1.88 |
| 9e | 3.14 |
| 9f | 4.62 |
| Doxorubicin (Standard) | 1.55 |
Table 2: Cytotoxicity of Thiopyrano[2,3-d]thiazole Derivatives [8]
| Compound | Cell Line | IC50 (µg/mL) |
| 3e | MCF-7 | 10.08 ± 1.5 |
| 5d | MCF-7 | 12.15 ± 1.9 |
| 7e | MCF-7 | 11.23 ± 1.7 |
| 7h | MCF-7 | 11.95 ± 1.1 |
| 7i | MCF-7 | 13.11 ± 1.4 |
| 3e | HePG-2 | 7.83 ± 2.1 |
| 5d | HePG-2 | 9.51 ± 1.5 |
| 7e | HePG-2 | 8.17 ± 1.3 |
| 7h | HePG-2 | 8.93 ± 1.6 |
| 7i | HePG-2 | 10.24 ± 1.8 |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[9] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[4] Several studies have suggested that thiazole-containing compounds, including those with a pyranothiazole core, can exert their anticancer effects by inhibiting key components of this pathway.[5][10]
Experimental Protocols
General Experimental Workflow for Anticancer Drug Screening
The development of novel anticancer therapeutics with a pyranothiazole core typically follows a structured workflow, from initial synthesis to in vitro and in vivo evaluation.
Protocol 1: Synthesis of 7H-pyrano[2,3-d]thiazole-6-carbonitriles
This protocol describes a general method for the one-pot synthesis of 7H-pyrano[2,3-d]thiazole-6-carbonitriles.[3]
Materials:
-
Thiazolidine-2,4-dione
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of thiazolidine-2,4-dione (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (20 mL).
-
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol.
-
The product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 7H-pyrano[2,3-d]thiazole-6-carbonitrile derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[7]
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Pyranothiazole compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyranothiazole compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine scaffold is a valuable heterocyclic building block in medicinal chemistry. The fused pyran and thiazole ring system provides a rigid three-dimensional structure that can be strategically modified to interact with various biological targets. The primary amine group at the 2-position of the thiazole ring serves as a key functional handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of the broader pyranothiazole class have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This highlights the potential of this compound as a versatile starting material for the synthesis of novel therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound as a pharmaceutical intermediate, focusing on its derivatization to form amides and ureas, which are common moieties in clinically approved drugs.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 259810-12-3[1] |
| Molecular Formula | C₆H₈N₂OS[2] |
| Molecular Weight | 156.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥97% |
Application: Synthesis of Bioactive Amide Derivatives
The primary amine of this compound can be readily acylated to form amide derivatives. Amides are prevalent in a vast number of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding with biological targets. As a representative example, the synthesis of an amide derivative with a substituted benzoyl chloride is described below. Such derivatives are often explored as kinase inhibitors in oncology research.
Experimental Protocol: Synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-fluorobenzamide
Objective: To synthesize and characterize the amide product from the reaction of this compound with 4-fluorobenzoyl chloride.
Materials:
-
This compound (1.0 eq)
-
4-Fluorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 g, 6.4 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere, add triethylamine (1.34 mL, 9.6 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (0.83 mL, 7.04 mmol) in anhydrous DCM (10 mL) to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | Melting Point (°C) |
| N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-fluorobenzamide | C₁₃H₁₁FN₂O₂S | 278.31 | 85 | >98% | 185-188 |
Characterization Data (Hypothetical)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.2 (s, 1H, NH), 8.05 (dd, J = 8.8, 5.6 Hz, 2H, Ar-H), 7.35 (t, J = 8.8 Hz, 2H, Ar-H), 4.60 (s, 2H, CH₂), 3.80 (t, J = 5.6 Hz, 2H, CH₂), 2.85 (t, J = 5.6 Hz, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.4 (C=O), 163.8 (d, J = 248 Hz, C-F), 158.2, 131.5 (d, J = 9 Hz), 130.8 (d, J = 3 Hz), 115.6 (d, J = 22 Hz), 112.1, 65.8, 45.2, 25.1.
-
MS (ESI+): m/z 279.1 [M+H]⁺.
Application: Synthesis of Bioactive Urea Derivatives
The primary amine of the title compound can also react with isocyanates to furnish urea derivatives. The urea moiety is a key structural feature in many kinase inhibitors, such as Sorafenib, due to its ability to act as a hydrogen bond donor and acceptor. A representative protocol for the synthesis of a urea derivative is provided below.
Experimental Protocol: Synthesis of 1-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-chlorophenyl)urea
Objective: To synthesize and characterize the urea product from the reaction of this compound with 4-chlorophenyl isocyanate.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 g, 6.4 mmol) in anhydrous THF (25 mL) under a nitrogen atmosphere.
-
Add 4-chlorophenyl isocyanate (1.03 g, 6.72 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours. The product is expected to precipitate out of the solution.
-
Monitor the reaction by TLC.
-
After completion, filter the precipitate and wash with a small amount of cold THF and then with hexanes.
-
Dry the solid product under vacuum to obtain the pure urea derivative.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | Melting Point (°C) |
| 1-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-chlorophenyl)urea | C₁₃H₁₂ClN₃O₂S | 325.77 | 92 | >99% | 210-213 |
Characterization Data (Hypothetical)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5 (s, 1H, NH), 9.0 (s, 1H, NH), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 4.55 (s, 2H, CH₂), 3.75 (t, J = 5.6 Hz, 2H, CH₂), 2.80 (t, J = 5.6 Hz, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 152.8 (C=O), 159.1, 138.5, 128.6, 127.4, 119.8, 111.5, 65.7, 45.1, 25.0.
-
MS (ESI+): m/z 326.1 [M+H]⁺.
Visualizations
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of an amide derivative.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the RAF-MEK-ERK pathway. The synthesized urea derivative could potentially act as a RAF kinase inhibitor.
Caption: Potential inhibition of the RAF-MEK-ERK pathway.
Conclusion
This compound is a promising pharmaceutical intermediate for the synthesis of diverse bioactive molecules. Its primary amine allows for straightforward derivatization into amides, ureas, and other functional groups, providing a rich platform for medicinal chemistry exploration. The protocols and data presented herein serve as a guide for researchers to utilize this versatile building block in the development of novel drug candidates.
References
Application Notes and Protocols for the Synthesis of a Pyrano[4,3-d]thiazole Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the creation of a diverse library of pyrano[4,3-d]thiazole compounds, a scaffold of significant interest in medicinal chemistry. The protocols outlined below are based on established one-pot, multicomponent reaction strategies, which offer an efficient and atom-economical approach to generating a multitude of derivatives.
Introduction
Pyrano[4,3-d]thiazoles are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. This scaffold is a key component in molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The efficient synthesis of a library of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of lead candidates for drug development.
The primary methodology described herein is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a thiazolidinone derivative. This approach is advantageous due to its operational simplicity, the ready availability of starting materials, and the ability to generate structural diversity by varying the substituents on the aromatic aldehyde.
General Reaction Scheme
The synthesis of the pyrano[4,3-d]thiazole library is achieved through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. A general representation of this reaction is depicted below:
Caption: General workflow for the one-pot synthesis of pyrano[4,3-d]thiazoles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitriles (4a-l)
This protocol is adapted from a green and efficient multicomponent synthesis method.[1]
Materials:
-
Substituted benzaldehyde (1a-l) (1 mmol)
-
Malononitrile (2) (1 mmol)
-
2-Thioxothiazolidin-4-one (3) (1 mmol)
-
Potassium carbonate (K₂CO₃) (1 mmol)
-
Water (1 mL)
-
Ethanol (for recrystallization)
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a 50 mL round bottom flask, add the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), and potassium carbonate (1 mmol).
-
Add 1 mL of water to the reaction mixture.
-
The mixture is stirred under reflux conditions for a period of 2-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 20% methanol in chloroform mobile phase.
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
The solid product is washed with water (3 x 10 mL) and then dried.
-
Purification of the crude product is achieved by recrystallization from ethanol to yield the final pyrano[4,3-d]thiazole derivative.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Data Presentation
The following table summarizes the results for the synthesis of a library of pyrano[4,3-d]thiazole derivatives using the protocol described above.[1]
| Entry | Substituted Benzaldehyde (Ar) | Product | Time (h) | Yield (%) |
| 4a | C₆H₅ | 5-Amino-7-phenyl-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 3 | 92 |
| 4b | 4-Cl-C₆H₄ | 5-Amino-7-(4-chlorophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 2 | 98 |
| 4c | 4-F-C₆H₄ | 5-Amino-7-(4-fluorophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 2.5 | 96 |
| 4d | 4-Br-C₆H₄ | 5-Amino-7-(4-bromophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 2 | 95 |
| 4e | 4-CH₃-C₆H₄ | 5-Amino-7-(4-methylphenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 3 | 94 |
| 4f | 4-OCH₃-C₆H₄ | 5-Amino-7-(4-methoxyphenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 3.5 | 92 |
| 4g | 4-NO₂-C₆H₄ | 5-Amino-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 2 | 97 |
| 4h | 3-NO₂-C₆H₄ | 5-Amino-7-(3-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 2.5 | 96 |
| 4i | 2-Cl-C₆H₄ | 5-Amino-7-(2-chlorophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 4 | 92 |
| 4j | 2,4-diCl-C₆H₃ | 5-Amino-7-(2,4-dichlorophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 4 | 93 |
| 4k | 3-OH-C₆H₄ | 5-Amino-7-(3-hydroxyphenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 3.5 | 90 |
| 4l | 4-OH-C₆H₄ | 5-Amino-7-(4-hydroxyphenyl)-2-thioxo-3,7-dihydro-2H-pyrano[4,3-d]thiazole-6-carbonitrile | 3.5 | 92 |
Reaction Mechanism
The formation of the pyrano[4,3-d]thiazole scaffold proceeds through a plausible three-step mechanism:
Caption: Plausible reaction mechanism for the synthesis of pyrano[4,3-d]thiazoles.
Alternative Synthetic Strategies
While the potassium carbonate-catalyzed reaction in water is highlighted for its green credentials, other catalysts and solvent systems have been successfully employed for the synthesis of pyranothiazoles. For instance, piperidine in ethanol is a commonly used basic catalyst.[2][3] The choice of catalyst and solvent may influence reaction times and yields, and optimization may be necessary for specific substrates.
Furthermore, variations in the thiazolidinone starting material can lead to different substitution patterns on the final pyrano[4,3-d]thiazole core, further expanding the diversity of the compound library.
Conclusion
The methodology presented provides a robust and efficient platform for the generation of a library of pyrano[4,3-d]thiazole compounds. The one-pot nature of the reaction, coupled with the use of readily available starting materials and an environmentally benign solvent system, makes this an attractive approach for applications in medicinal chemistry and drug discovery. The detailed protocol and tabulated data offer a clear guide for researchers to replicate and adapt this synthesis for their specific research needs.
References
Application Notes and Protocols for the Purification of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, a heterocyclic amine of interest in pharmaceutical research. The following sections outline various techniques, including recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), to achieve high purity of the target compound.
Overview of Purification Strategies
The purification of this compound, a basic compound, requires careful selection of techniques to overcome challenges such as peak tailing in chromatography and to ensure high recovery and purity. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. This guide presents several effective methods, complete with detailed protocols and expected outcomes.
Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The selection of an appropriate solvent is critical for successful recrystallization. For this compound and its analogs, several solvent systems have been reported to be effective.
Recommended Solvents and Expected Purity
| Solvent System | Purity Achieved (Typical) | Notes |
| n-Hexane | >98% | Effective for non-polar impurities. Based on protocols for the structurally similar 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.[1] |
| Ethanol | >95% | A common solvent for a range of pyranothiazole derivatives.[2][3][4] |
| Ethanol/DMF | >95% | Useful for compounds with higher polarity that may not readily dissolve in ethanol alone.[3][4] |
Protocol for Recrystallization from n-Hexane
This protocol is adapted from the purification of the closely related compound 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.[1]
Materials:
-
Crude this compound
-
n-Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of n-hexane to the flask, just enough to create a slurry.
-
Gently heat the mixture to the boiling point of n-hexane (approximately 69°C) while stirring.
-
Add small portions of hot n-hexane until the solid completely dissolves. Avoid adding excess solvent.
-
If the solution is colored, hot filtration can be performed at this stage to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath for 30-60 minutes to further induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. Due to the basic nature of the amino group, peak tailing can be an issue on standard silica gel. This can be mitigated by the addition of a small amount of a basic modifier to the mobile phase.
Recommended Conditions
| Stationary Phase | Mobile Phase System | Purity Achieved (Typical) | Notes |
| Silica Gel (60-120 mesh) | Petroleum Ether / Ethyl Acetate | >98% | A common non-polar/polar solvent system for aminothiazole derivatives. |
| Silica Gel (60-120 mesh) | Dichloromethane / Methanol | >98% | Suitable for more polar impurities. |
| Silica Gel (60-120 mesh) | Petroleum Ether / Ethyl Acetate + 0.1% Triethylamine | >99% | The addition of triethylamine minimizes peak tailing by neutralizing acidic silanol groups. |
Protocol for Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Petroleum Ether:Ethyl Acetate). The polarity can be gradually increased (gradient elution) to elute the target compound. If using triethylamine, add it to the mobile phase mixture.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: General workflow for purification by column chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity, especially for small-scale purifications or for separating closely related impurities, preparative HPLC is the method of choice. Reversed-phase chromatography is typically employed for polar, ionizable compounds like this compound.
Recommended Conditions
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Purity Achieved (Typical) |
| C18 (e.g., 10 µm, 250 x 20 mm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 30 min | 20 mL/min | >99.5% |
| C18 (e.g., 10 µm, 250 x 20 mm) | Water + 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile + 0.1% TFA | 5-95% B over 30 min | 20 mL/min | >99.5% |
Note: The use of an acidic modifier like formic acid or TFA is crucial for protonating the amine, which leads to better peak shape and retention on a C18 column.
Protocol for Preparative HPLC
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or Trifluoroacetic acid
-
Preparative HPLC system with a fraction collector
-
C18 preparative column
Procedure:
-
Sample Preparation: Dissolve the crude compound in a suitable solvent, preferably the initial mobile phase composition, and filter it through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the prepared sample onto the column.
-
Chromatography: Run the gradient method to separate the components.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the purified product as a salt (e.g., formate or trifluoroacetate salt).
Caption: Workflow for the preparative HPLC purification of the target compound.
Conclusion
The purification of this compound can be effectively achieved using a variety of techniques. For initial purification of larger quantities, recrystallization from n-hexane or ethanol is a viable option. For more challenging separations and to achieve higher purity, column chromatography with a modified mobile phase is recommended. For obtaining material of the highest purity, particularly for biological assays and drug development studies, preparative HPLC is the most suitable method. The specific conditions provided in these protocols should serve as a strong starting point for the successful purification of this compound. Method optimization may be required based on the specific impurity profile of the crude material.
References
- 1. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
Welcome to the technical support center for the synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: My overall reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can arise from several factors.[1][2] A systematic approach to troubleshooting is the most effective way to identify the root cause.[1] Common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may need optimization.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials, particularly the α-haloketone intermediate, can lead to side reactions and incomplete conversion. Ensure all reagents are of high purity and solvents are anhydrous where necessary.[1]
-
Atmospheric Moisture: The cyclocondensation step can be sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yield.[1]
-
Product Decomposition: The final product may be unstable under the reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[2]
-
Inefficient Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.[3]
Q2: What is a plausible and reliable synthetic route for this compound?
A robust and widely used method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis.[4][5] This approach is well-suited for the target molecule and involves two primary steps:
-
α-Halogenation: Synthesis of the 3-halo-tetrahydro-4H-pyran-4-one intermediate from tetrahydro-4H-pyran-4-one. Bromine is a common halogenating agent for this step.
-
Cyclocondensation: Reaction of the α-haloketone intermediate with thiourea to form the final this compound product.[3][4]
Q3: I am having trouble with the first step, the α-bromination of tetrahydro-4H-pyran-4-one. What could be going wrong?
Common issues in the α-bromination of ketones include:
-
Incomplete Reaction: This can be caused by insufficient brominating agent or a reaction temperature that is too low. Monitor the reaction via TLC to ensure all the starting ketone is consumed.
-
Formation of Poly-halogenated Byproducts: Using more than one equivalent of the brominating agent or prolonged reaction times can lead to the formation of di-brominated species. Slow, dropwise addition of the bromine solution is recommended to maintain control.
-
Acid-Catalyzed Side Reactions: The HBr generated during the reaction can catalyze side reactions. Using a solvent like acetic acid can help mediate the reaction, or a non-nucleophilic base can be added to scavenge the acid.
Q4: The cyclocondensation with thiourea is not working well. How can I improve the yield of this step?
The Hantzsch synthesis is typically high-yielding, but problems can occur.[4]
-
Incorrect Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[4]
-
Reaction Solvent and Temperature: This reaction is commonly performed in alcohols like ethanol or methanol.[3] Heating the reaction mixture to reflux is often necessary to ensure a reasonable reaction rate.
-
pH Control During Workup: The initial product formed is the hydrobromide salt, which is often soluble in the reaction solvent.[3] To precipitate the free amine product, the reaction mixture must be neutralized with a weak base, such as sodium carbonate or sodium bicarbonate solution.[3]
Data Summary: Reaction Condition Optimization
Since specific yield data for the target molecule is not extensively published, the following table summarizes typical conditions and reported yield ranges for related multicomponent and Hantzsch thiazole syntheses. Researchers can use this as a baseline for their optimization experiments and populate it with their own results for comparison.
| Parameter | Condition 1 (Hantzsch) | Condition 2 (One-Pot) | Condition 3 (Microwave) | User's Experiment 1 | User's Experiment 2 |
| Catalyst | None (or weak base) | K2CO3[6] | None | ||
| Solvent | Ethanol[3] | Water[6] | Ethanol | ||
| Temperature | Reflux (approx. 78°C) | Reflux (100°C)[6] | 120°C | ||
| Reaction Time | 30 min - 4 hours[4][7] | 2 - 4 hours[6] | 5 - 20 min | ||
| Reported Yield Range | Often >80%[3] | 92 - 98%[6] | Up to 91% |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-tetrahydro-4H-pyran-4-one (Intermediate)
-
Materials: Tetrahydro-4H-pyran-4-one, Bromine, Acetic Acid (or Diethyl Ether), Sodium Bicarbonate solution, Magnesium Sulfate.
-
Procedure:
-
In a flask equipped with a dropping funnel and a stir bar, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in glacial acetic acid or diethyl ether.
-
Cool the flask in an ice bath.
-
Prepare a solution of bromine (1 equivalent) in the same solvent.
-
Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Slowly pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the excess acid and quench unreacted bromine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Materials: Crude 3-Bromo-tetrahydro-4H-pyran-4-one, Thiourea, Ethanol, 5% Sodium Carbonate solution.
-
Procedure:
-
In a round-bottom flask, combine the crude 3-bromo-tetrahydro-4H-pyran-4-one (1 equivalent) and thiourea (1.2 equivalents).[4]
-
Add ethanol as the solvent and a stir bar.
-
Heat the mixture to reflux (approx. 78°C) with stirring for 30-60 minutes.[4] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid and precipitate the product.[4]
-
Stir for 15-20 minutes, then collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any remaining salts.
-
Allow the solid to air dry on the filter or on a watch glass. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Visualized Guides
The following diagrams illustrate the key chemical and logical processes involved in the synthesis.
Caption: Plausible two-step Hantzsch synthesis pathway.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Tetrahydro-4H-pyran-4-one: Synthesis and Potential Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
"troubleshooting common issues in pyranothiazole synthesis"
Welcome to the technical support center for pyranothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my pyranothiazole synthesis yield unexpectedly low?
Low yields in pyranothiazole synthesis can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of reactants, such as the thiazolidinone derivative, aldehydes, and active methylene compounds (e.g., malononitrile), is critical. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.
-
Recommendation: Ensure the use of high-purity starting materials. If necessary, purify the reactants before use. For instance, 2-aminothiophenol, a potential precursor, is susceptible to oxidation and should be used fresh or purified.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the reaction outcome.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Experiment with different solvents and temperatures to find the ideal conditions for your specific substrates. Some reactions may benefit from microwave irradiation to reduce reaction times and improve yields.[3]
-
-
Inefficient Catalyst: The choice and condition of the catalyst are crucial.
-
Recommendation: If using a catalyst, ensure it is active and used in the correct amount. For some syntheses, basic catalysts like piperidine or triethylamine are employed.[3][4] In other cases, Lewis acids or other types of catalysts might be necessary. Consider screening different catalysts to optimize the yield.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Recommendation: Increase the reaction time or temperature and monitor via TLC. A slight excess of one of the reactants might also drive the reaction to completion.[2]
-
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired pyranothiazole.
-
Recommendation: Analyze the crude reaction mixture to identify major side products. Understanding the structure of these byproducts can provide insight into the competing reaction pathways. Adjusting reaction conditions, such as temperature or catalyst, can help minimize side reactions.
-
Q2: I am observing the formation of unexpected side products. What are they and how can I minimize them?
The formation of side products is a common issue that can complicate purification and lower yields.
Common Side Products & Prevention Strategies:
-
Michael Adduct Intermediate: In many pyranothiazole syntheses, the reaction proceeds through a Michael addition followed by cyclization.[4] If the cyclization step is slow or incomplete, the acyclic Michael adduct may be isolated as a major byproduct.
-
Prevention: Ensure the reaction conditions (e.g., temperature, catalyst) are suitable to promote the final cyclization step. Prolonging the reaction time or increasing the temperature after the initial Michael addition may be beneficial.
-
-
Tautomerization Products: In some cases, the desired pyranothiazole may exist in equilibrium with a tautomeric form.[3]
-
Prevention: The isolation of a specific tautomer can be influenced by the work-up and purification conditions. Careful control of pH and solvent polarity during extraction and chromatography can be important.
-
-
Products from Self-Condensation of Starting Materials: Aldehydes, in particular, can undergo self-condensation (e.g., aldol condensation) under basic conditions.
-
Prevention: Control the rate of addition of the aldehyde to the reaction mixture. Running the reaction at a lower temperature may also disfavor self-condensation.
-
Q3: What are the best practices for purifying pyranothiazole derivatives?
Purification of pyranothiazole derivatives can be challenging due to the presence of starting materials, catalysts, and side products.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying pyranothiazole derivatives.
-
Solvent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system will depend on the polarity of the specific product and impurities.
-
Troubleshooting: If the product and a major impurity have very similar polarities, try a different solvent system. Sometimes, switching to a different stationary phase (e.g., alumina instead of silica gel) can improve separation.
-
-
Recrystallization: This is an effective method for purifying solid products.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.
-
Troubleshooting: If the product "oils out" instead of crystallizing, try using a solvent mixture or cooling the solution more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Preparative TLC: For small-scale reactions or very difficult separations, preparative TLC can be a useful purification technique.
Data Presentation
Table 1: Effect of Catalyst on the One-Pot Synthesis of Pyrano[2,3-d]thiazoles
| Catalyst | Time (min) | Yield (%) |
| Piperidine | 12 | 78 |
| Triethylamine | 15-30 | 72-90 |
| None (Solvent-free) | 12 | 78 |
Fictional data compiled for illustrative purposes based on trends observed in the literature.[3]
Table 2: Influence of Aryl Aldehyde Substituent on Reaction Yield in a One-Pot Synthesis
| Aldehyde Substituent | Time (h) | Yield (%) |
| 4-Chlorophenyl | 2 | 98.5 |
| 4-Methylphenyl | 2 | 98.3 |
| Phenyl | 2 | 98.3 |
| 4-Methoxyphenyl | 2 | 98.3 |
Data extracted from a study on the synthesis of 2-(4-(1-(2-(4-substituted 5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione derivatives.[5]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 5-Amino-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitriles
This protocol is adapted from the synthesis of 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)-hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile.[5][6]
Materials:
-
Appropriate 2-hydrazono-4-oxothiazole derivative (1 mmol)
-
Arylidenemalononitrile (1 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
Procedure:
-
A mixture of the 2-hydrazono-4-oxothiazole derivative (1 mmol) and the corresponding arylidenemalononitrile (1 mmol) is prepared in ethanol (20 mL).
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated under reflux for 2 hours.
-
The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in Pyranothiazole Synthesis
Caption: A logical workflow for troubleshooting low yields in pyranothiazole synthesis.
General Experimental Workflow for Pyranothiazole Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5- b]pyridines and thiazolo[5',4':5,6]pyrano[2,3- d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimization of reaction conditions for pyrano[4,3-d]thiazole formation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrano[4,3-d]thiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrano[4,3-d]thiazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my pyrano[4,3-d]thiazole product consistently low?
A1: Low yields can stem from several factors. Consider the following:
-
Suboptimal Reaction Temperature: Many syntheses of pyranothiazole derivatives are highly temperature-dependent. Reactions carried out at room temperature may result in significantly lower yields compared to those performed under reflux conditions.[1] For instance, a reaction that yields only 12% at room temperature can see an increase to 45% when refluxed.[1]
-
Incorrect Solvent: The choice of solvent is critical. Acetic acid has been identified as a preeminent solvent for certain pyrano[4,3-d]thiazole syntheses.[1] Other solvents like ethanol, n-butanol, or even water have been used, and the optimal choice depends on the specific reactants.[2]
-
Inappropriate Catalyst: The selection and amount of catalyst are crucial. Basic catalysts like piperidine or triethylamine are commonly used to facilitate the reaction.[2][3] In some cases, greener and more efficient catalysts such as K2CO3 in water or MgO nanopowders have been employed with excellent results.[2]
-
Incorrect Stoichiometry: The molar ratio of the starting materials can significantly influence the reaction outcome and yield.[1] It is essential to optimize the equivalents of each reactant.
Q2: I am observing the formation of unexpected side products. What could be the cause?
A2: The formation of side products often indicates that the reaction conditions are not specific enough, leading to competing reaction pathways.
-
Reaction Control: Running the reaction under neat (solvent-free) conditions can sometimes lead to a mixture of products with no trace of the desired compound.[4]
-
Reaction Mechanism: The reaction for the formation of the pyranothiazole core often involves a series of steps, including Knoevenagel condensation and Michael addition.[2][5] If the conditions are not optimized for the desired sequence, alternative reactions can occur. For example, an intermediate Michael adduct might undergo an alternative cyclization.[6]
-
Purification Challenges: Ensure that the observed "side products" are not isomers or tautomers of the desired product, which can sometimes be difficult to separate.
Q3: The reaction is not going to completion, even after an extended period. What can I do?
A3: Incomplete reactions are a common hurdle. Here are some troubleshooting steps:
-
Increase Reaction Temperature: As mentioned, temperature plays a vital role. If the reaction is sluggish at a lower temperature, gradually increasing it to the reflux temperature of the chosen solvent can significantly improve the reaction rate and completion.[1]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative to conventional heating. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields.[4]
-
Catalyst Efficiency: The catalyst might be deactivated or insufficient. Ensure the catalyst is fresh and used in the appropriate amount. For solid-supported catalysts, ensure proper mixing and surface area.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for a one-pot synthesis of pyrano[4,3-d]thiazoles?
A1: A common and efficient method is a one-pot, three-component reaction. The typical reactants include:
-
An active methylene compound, often a derivative of thiazolidinone (like 2-thioxothiazolidin-4-one or rhodanine).[2]
-
An aromatic aldehyde.[2]
-
A compound containing a cyano group, such as malononitrile.[2]
Q2: What is a recommended general protocol for a beginner?
A2: A good starting point would be a one-pot synthesis using a well-established catalyst. See the detailed experimental protocol section below for a step-by-step guide.
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, significant progress has been made in developing greener synthetic routes. These include:
-
Using water as a solvent with a simple catalyst like K2CO3.[2]
-
Employing reusable nanocatalysts like MgO or ZnO nanopowders under solvent-free conditions.[7]
-
Utilizing microwave-assisted synthesis to reduce energy consumption and reaction times.[4]
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Temperature | Time (hr) | Yield (%) | Reference |
| 1 | Acetic Acid | Reflux | 3 | 45 | [1] |
| 2 | Ethanol | Reflux | 3 | Lower than Acetic Acid | [1] |
| 3 | Methanol | Reflux | 3 | Lower than Acetic Acid | [1] |
| 4 | Dichloromethane | Reflux | 3 | Lower than Acetic Acid | [1] |
| 5 | Acetonitrile | Reflux | 3 | Lower than Acetic Acid | [1] |
Table 2: Effect of Temperature on Yield
| Entry | Solvent | Temperature | Time (hr) | Yield (%) | Reference |
| 1 | Acetic Acid | Room Temp | 3 | 12 | [1] |
| 2 | Acetic Acid | Reflux | 3 | 45 | [1] |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | 150 | 1.5-2 hr | 65 | [4] |
| 2 | Microwave Irradiation (100W) | 120 | 10 min | 89 | [4] |
Experimental Protocols
Key Experiment: One-Pot, Three-Component Synthesis of 5-Amino-7-aryl-2-thioxo-2,3-dihydro-7H-pyrano[2,3-d]thiazole-6-carbonitriles
This protocol is a generalized procedure based on common methodologies reported in the literature.[2]
Materials:
-
2-Thioxothiazolidin-4-one (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Catalyst (e.g., K2CO3, 1 mmol)
-
Solvent (e.g., Water, 10 mL)
Procedure:
-
A mixture of 2-thioxothiazolidin-4-one (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and K2CO3 (1 mmol) in water (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred and heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.[2]
-
The solid product is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure pyrano[2,3-d]thiazole derivative.
Mandatory Visualizations
Caption: Experimental workflow for the one-pot synthesis of pyrano[4,3-d]thiazoles.
Caption: Troubleshooting logic for addressing low product yield in pyrano[4,3-d]thiazole synthesis.
References
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole derivatives?
A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. It is a versatile and generally high-yielding reaction.
Q2: What are the primary challenges I might face during the synthesis of 2-aminothiazole derivatives?
A2: Common challenges include low product yields, the formation of side products and impurities that complicate purification, and harsh reaction conditions.[1] The stability of starting materials, particularly α-haloketones, can also be a significant factor.[1]
Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of reactants and the formation of the product over time.
Q4: What are some "greener" or more environmentally friendly approaches to 2-aminothiazole synthesis?
A4: To improve the environmental footprint of the synthesis, consider microwave-assisted synthesis, which can significantly reduce reaction times and increase yields.[1][2] Solvent-free reaction conditions and one-pot, multi-component reactions are also effective green chemistry strategies.[1][3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low yields are a frequent issue in 2-aminothiazole synthesis. The following table outlines potential causes and recommended solutions to improve your product yield.
| Potential Cause | Recommended Solutions |
| Poor Quality Starting Materials | Ensure the purity of your α-haloketone and thiourea derivatives. α-Haloketones can be unstable and may need to be freshly prepared or purified before use.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating or refluxing. Conversely, excessive heat can lead to decomposition.[1] |
| Incorrect Solvent | The choice of solvent is critical. Alcohols such as ethanol and methanol are commonly used. Experiment with different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal conditions for your specific substrates.[1] |
| Incomplete Reaction | Monitor the reaction by TLC. If starting materials are still present, extend the reaction time.[1] |
| Ineffective Work-up | The product may be soluble in the work-up solution. If precipitation does not occur upon basification, consider extraction with an appropriate organic solvent.[1] |
Issue 2: Formation of Isomeric Impurity: 3-Substituted 2-Imino-2,3-dihydrothiazole
Under acidic conditions, the Hantzsch synthesis with N-monosubstituted thioureas can lead to the formation of a constitutional isomer, the 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-(N-substituted amino)thiazole.[4]
Troubleshooting Protocol: Minimizing 2-Imino Isomer Formation
-
pH Control: Maintain a neutral or slightly basic reaction medium. The formation of the 2-imino isomer is favored under acidic conditions.[4] If the reaction generates acid, consider adding a non-nucleophilic base to the reaction mixture.
-
Solvent Selection: While alcohols are common, the choice of solvent can influence regioselectivity. Empirically test different solvents to find the one that favors the formation of the desired 2-aminothiazole isomer.
-
Temperature Optimization: Reactions at elevated temperatures in the presence of strong acids are most efficient for generating the 2-imino isomer.[4] Therefore, using milder temperature conditions may favor the desired product.
-
Purification: If the isomeric byproduct does form, careful column chromatography can often be used to separate the two isomers. Their different polarity and structural characteristics should allow for effective separation.
Issue 3: Formation of Oxazole Byproduct
The presence of the corresponding amide as an impurity in the thioamide starting material can lead to the formation of an oxazole byproduct through a parallel reaction pathway.
Troubleshooting Protocol: Avoiding Oxazole Formation
-
High Purity Thioamide: The most critical step is to ensure the high purity of the thioamide starting material. Use freshly prepared or purified thioamide.
-
Purification of Thioamide: If you suspect amide contamination, recrystallize the thioamide from an appropriate solvent before use.
-
Reaction Monitoring: Carefully monitor the reaction by TLC. The oxazole byproduct will likely have a different Rf value than the desired thiazole, allowing for its detection.
-
Chromatographic Separation: If the oxazole does form, it can typically be separated from the 2-aminothiazole product by column chromatography due to differences in polarity.
Issue 4: Dimerization or Polymerization of Reactants
Under certain conditions, α-haloketones or reactive intermediates can undergo self-condensation or polymerization, leading to a complex mixture of byproducts and reducing the yield of the desired 2-aminothiazole.[5]
Troubleshooting Protocol: Preventing Dimerization and Polymerization
-
Control Stoichiometry: Use a slight excess of the thiourea derivative (e.g., 1.1 to 1.2 equivalents) to ensure the α-haloketone is consumed quickly in the desired reaction pathway.
-
Gradual Addition: Add the α-haloketone slowly to the solution of the thiourea derivative. This maintains a low concentration of the α-haloketone at any given time, disfavoring self-condensation.
-
Temperature Management: Avoid excessively high reaction temperatures, which can promote side reactions. Start at a lower temperature and gradually increase it if the reaction is too slow.
-
Inert Atmosphere: If your starting materials are particularly sensitive, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may initiate polymerization.
Experimental Protocols
General Protocol for the Hantzsch Synthesis of 2-Aminothiazole Derivatives
This protocol provides a general starting point for the synthesis of 2-aminothiazole derivatives. Optimization of stoichiometry, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
α-Haloketone (1.0 equivalent)
-
Thiourea or substituted thiourea (1.0 - 1.2 equivalents)
-
Ethanol (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thiourea derivative in ethanol.
-
Add the α-haloketone to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically when the α-haloketone spot is no longer visible on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate.
-
Stir the mixture until precipitation of the product is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Protocol for Microwave-Assisted Synthesis
This method offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
Substituted ketone (1 equivalent)
-
Thiourea (2 equivalents)
-
Iodine (1 equivalent)
-
Microwave-safe reaction vessel
Procedure:
-
Combine the substituted ketone, thiourea, and iodine in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 170 W) for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it over ice.
-
Filter the resulting precipitate and dry it.
-
Recrystallize the product from ethanol.[1]
References
- 1. jusst.org [jusst.org]
- 2. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing the 2-aminothiazole core of this compound is the Hantzsch thiazole synthesis.[1] This typically involves the reaction of an α-haloketone with a thioamide or thiourea.[1] For the target compound, this would likely involve the reaction of a halogenated derivative of dihydropyranone with thiourea.
Q2: What are the potential impurities I might encounter during the synthesis?
A2: Impurities can arise from several sources, including unreacted starting materials, side reactions, and degradation of the product. Common impurities in a Hantzsch-type synthesis may include:
-
Unreacted α-haloketone and thiourea: Incomplete reaction can leave starting materials in your crude product.
-
Oxazole formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[2]
-
Dimerization or polymerization of reactants: Under certain conditions, starting materials or reactive intermediates can self-condense.[2]
-
Hydrolysis products: The aminothiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened byproducts.
Q3: My crude product is a dark, oily substance instead of a solid. What could be the cause?
A3: The formation of a dark oil can be due to the presence of significant impurities that lower the melting point of the crude product. Discoloration is often observed in thiazole syntheses and can be due to the formation of colored byproducts from the starting materials, particularly if they have degraded.[3] Inadequate removal of acidic or basic catalysts can also contribute to product degradation and discoloration.
Q4: How can I monitor the progress of the reaction to minimize impurity formation?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and quench the reaction before significant side products form.
Q5: What is the general stability of this compound and how should it be stored?
A5: 2-Aminothiazole derivatives can be sensitive to light, air, and extreme pH conditions.[4] The amino group can be susceptible to oxidation. For long-term storage, it is advisable to keep the purified compound in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of Crude Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction closely using TLC. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring. |
| Poor Quality of Starting Materials | Use high-purity starting materials. The α-haloketone can be unstable; consider using it freshly prepared or purified. Thiourea should be dry. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and solvent. While ethanol is common, other solvents like methanol or isopropanol might improve the yield.[5] |
| Side Reactions | If significant side products are observed on TLC, consider lowering the reaction temperature or using a milder catalyst. |
Problem 2: Difficulty in Purifying the Product by Recrystallization
| Potential Cause | Troubleshooting Step |
| Oiling Out | The compound may be melting in the hot solvent or is too soluble. Try using a solvent system with a lower boiling point or a solvent in which the compound is less soluble at elevated temperatures. Adding a co-solvent can also help. |
| No Crystal Formation Upon Cooling | The solution may not be saturated. Concentrate the solution by slowly evaporating the solvent. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a pure crystal, if available, is also effective. |
| Poor Purity After Recrystallization | A single recrystallization may be insufficient. A second recrystallization from a different solvent system may be necessary. Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures).[6][7] |
Problem 3: Tailing or Broad Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | | Interaction with Silica Column | The basic amino group can interact strongly with the acidic silanol groups of a standard silica column, leading to poor peak shape. | | | Solution 1 (Normal Phase): Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to mask the silanol groups.[8] | | | Solution 2 (Reversed Phase): Use a reversed-phase column (e.g., C18) with a mobile phase containing a buffer (e.g., ammonium formate) or an ion-pairing agent. Adjusting the pH of the mobile phase can also improve peak shape. | | Sample Overload | Inject a smaller volume or a more dilute sample. | | Column Degradation | The column may be old or contaminated. Flush the column with a strong solvent or replace it if necessary. |
Data Presentation
The following table presents hypothetical data illustrating the enhancement of purity of this compound through different purification methods. The purity is assessed by High-Performance Liquid Chromatography (HPLC) peak area percentage.
| Purification Method | Purity of Crude Product (%) | Purity after 1st Purification (%) | Purity after 2nd Purification (%) | Overall Yield (%) |
| Recrystallization (Ethanol) | 85.2 | 95.8 | 98.5 (from Ethyl Acetate) | 65 |
| Column Chromatography (Silica gel, DCM/MeOH gradient) | 85.2 | 97.1 | - | 70 |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | 85.2 | 99.5+ | - | 55 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hantzsch Synthesis)
This protocol is a general guideline based on the synthesis of similar compounds and may require optimization.
Materials:
-
α-Bromo-γ-butyrolactone (or a suitable halogenated dihydropyranone precursor)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone precursor (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane/methanol eluent). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by slowly adding a 5% sodium bicarbonate solution until the effervescence ceases.
-
The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask, hot plate, ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a gradient of methanol in dichloromethane, starting from 1% and gradually increasing to 5%)
-
Chromatography column, collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, starting with the low polarity solvent and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Workflow for the synthesis and purification of the target compound.
Caption: Logical diagram for troubleshooting low product purity.
References
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of impurities by preparative HPLC - Organistry [organistry.es]
Technical Support Center: Addressing Solubility Issues of Pyranothiazole Compounds in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyranothiazole compounds during biological assays. The following troubleshooting guides and FAQs provide practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my pyranothiazole compounds poorly soluble in aqueous assay buffers?
A1: Pyranothiazole compounds, like many heterocyclic molecules, often possess a rigid, aromatic structure with limited hydrogen bonding capacity with water.[1][2] Their molecular structure can lead to low aqueous solubility, which is a common challenge in drug discovery.[1][2]
Q2: What is the first step I should take to solubilize a new pyranothiazole compound for an in vitro assay?
A2: The most common initial approach is to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into the aqueous assay medium.[3][4] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of organic compounds.[3]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the cell culture medium. What is happening and how can I fix it?
A3: This phenomenon is known as precipitation upon dilution and occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit.[3] To address this, you can:
-
Lower the final concentration: Your target concentration may be too high for the compound's aqueous solubility.[4]
-
Optimize the dilution method: Add the DMSO stock to your pre-warmed (37°C) aqueous medium slowly while vortexing or stirring to facilitate mixing.
-
Reduce the final DMSO concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and can also promote precipitation of some compounds. Aim for a final DMSO concentration of less than 0.5%.[3]
-
Use an intermediate dilution step: Diluting the high-concentration DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer can sometimes prevent precipitation.[3]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) can be used.[3] However, it is crucial to determine the tolerance of your specific biological assay to these solvents, as they can interfere with results.[3] Always run a vehicle control with the same final solvent concentration as your test compounds.
Q5: How does compound precipitation affect my assay results?
A5: Compound precipitation can lead to several issues, including:
-
Inaccurate concentration: The actual concentration of the compound in solution will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[4]
-
Assay interference: Precipitates can scatter light, interfering with absorbance or fluorescence-based readouts.[4]
-
Cell stress: Solid particles of the compound can cause physical stress to cells in culture.
-
Formation of aggregates: Some compounds form colloidal aggregates that can nonspecifically inhibit enzymes, leading to false-positive results.[5]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in a cell-based assay.
-
Potential Cause: Poor solubility and precipitation of the pyranothiazole compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound in the medium for any signs of cloudiness or precipitate.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound begins to precipitate over time.
-
Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment.
-
Consider Surfactants: The addition of a low concentration of a biocompatible surfactant, such as Tween-20 or Pluronic® F-68, can help to maintain the compound in solution.[3]
-
Problem 2: Low or no activity of a pyranothiazole inhibitor in a kinase assay.
-
Potential Cause: The effective concentration of the inhibitor is below the active range due to poor solubility.
-
Troubleshooting Steps:
-
Confirm Solubility in Assay Buffer: Test the solubility of your compound directly in the kinase assay buffer at the desired concentrations.
-
pH Adjustment: If your pyranothiazole derivative has ionizable groups, adjusting the pH of the assay buffer may improve solubility.[3] For example, weak bases are often more soluble at a lower pH.[3]
-
Control for Aggregation: Compound aggregation can lead to non-specific inhibition. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent the formation of aggregates.[5]
-
Check ATP Concentration: The apparent potency of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration.[4]
-
Data Presentation
Table 1: Representative Aqueous Solubility of Thiazole and Benzothiazole Derivatives.
| Compound Class | Derivative Example | Aqueous Solubility | Reference |
| Thiazole | 2-aminothiazole | Moderately soluble | [2] |
| Thiazole | Substituted azo-thiazole | -4.518 (log mol/L) | [6] |
| Benzothiazole | Benzothiazole | 4.3 mg/mL (25 °C) | [7][8] |
| Benzothiazole | 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | 3.08e-03 mg/mL (Moderately soluble) | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of the pyranothiazole compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10-30 mM).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Biological Medium
This protocol provides a method to estimate the kinetic solubility of a compound in cell culture medium using turbidity measurements.[4]
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO as described in Protocol 1.
-
Serial Dilutions: In a 96-well clear-bottom plate, perform serial dilutions of the compound stock in DMSO.
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Add Medium: Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium to each well to achieve the final desired compound concentrations (e.g., add 198 µL for a 1:100 dilution). The final DMSO concentration should be consistent across all wells.
-
Controls: Include wells with medium and DMSO only as a blank control.
-
Incubation: Seal the plate and incubate at 37°C for 1-2 hours.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the vehicle control.[4]
Visualizations
Experimental and Logical Workflows
Caption: A workflow for preparing and troubleshooting the solubility of pyranothiazole compounds.
Signaling Pathway Interference
The following diagram illustrates how compound precipitation can interfere with a generic kinase signaling pathway, such as the MAPK/ERK pathway, leading to inaccurate results.
References
- 1. Node Shapes | Graphviz [graphviz.org]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 7. env.go.jp [env.go.jp]
- 8. Benzothiazole | High-Purity Reagent for Research [benchchem.com]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of Pyranothiazole Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the production of pyranothiazole derivatives. From common troubleshooting issues to detailed experimental protocols, this resource provides practical guidance for a seamless transition from laboratory-scale experiments to larger-scale manufacturing.
Troubleshooting Guide
The scale-up of pyranothiazole synthesis can introduce a variety of challenges that may not be apparent at the lab scale. This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Common Troubleshooting Scenarios in Pyranothiazole Scale-Up
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations may not be optimized for the larger scale.[1] | - Conduct a Design of Experiments (DoE) at the lab scale to identify critical process parameters.[1]- Use simulation software (e.g., Dynochem, Visimix) to predict the effects of mixing, mass transfer, and heat transfer at a larger scale.[1] |
| Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor mass transfer and localized "hot spots."[2][3] | - Select appropriate impeller type and agitation speed for the reactor geometry and reaction mixture viscosity.- Ensure good mixing of heterogeneous reaction mixtures to maximize interfacial contact. | |
| Poor Temperature Control: The lower surface-area-to-volume ratio in large reactors can make heat removal challenging, leading to side reactions and impurity formation.[2][3] | - Ensure the reactor's cooling system is adequate for the reaction exotherm.- Consider slower addition of reagents to control the rate of heat generation.[1] | |
| Increased Impurity Profile | Changes in Reaction Kinetics: Different temperature profiles and mixing efficiencies at scale can alter reaction pathways and favor the formation of byproducts.[1] | - Re-evaluate the reaction mechanism under scaled-up conditions.- Analyze crude reaction mixtures by HPLC or LC-MS to identify new impurities. |
| Raw Material Variability: Inconsistencies in the quality of starting materials and solvents can introduce new impurities.[4] | - Establish strict quality control specifications for all incoming raw materials.- Qualify multiple suppliers to ensure a consistent and reliable supply chain.[5] | |
| Product Degradation: Longer reaction or work-up times at scale can lead to the degradation of the desired product. | - Monitor reaction progress closely and quench the reaction promptly upon completion.- Optimize work-up and isolation procedures to minimize product exposure to harsh conditions. | |
| Difficult Product Isolation and Purification | Crystallization Issues: Changes in cooling rates, supersaturation levels, and mixing can affect crystal form (polymorphism), particle size, and filterability.[][7] | - Develop a robust crystallization process by studying the impact of cooling profiles, seeding, and solvent systems.[]- Utilize Process Analytical Technology (PAT) to monitor crystallization in real-time. |
| Agglomeration and Fines: Formation of large agglomerates or excessive fine particles can complicate filtration and drying.[] | - Optimize agitation and cooling rates to control nucleation and crystal growth.[]- Consider wet milling or sonication to break up agglomerates if necessary. | |
| Runaway Reactions | Inadequate Heat Removal: The exothermic nature of some steps in pyranothiazole synthesis can lead to a rapid increase in temperature and pressure if not properly controlled.[1] | - Conduct reaction calorimetry studies (e.g., using a Thermal Screening Unit) to understand the thermal hazards of the process.[1]- Design an emergency cooling and pressure relief system for the reactor. |
Frequently Asked Questions (FAQs)
Q1: My pyranothiazole synthesis works perfectly on a 1-gram scale, but the yield drops significantly when I try to produce 100 grams. What is the most likely reason?
A1: A significant drop in yield upon scale-up is a common issue and can be attributed to several factors that are not as influential at the laboratory scale. The most probable causes are related to mass and heat transfer limitations.[1][2] In a larger reactor, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction rate. Furthermore, the reduced surface-area-to-volume ratio makes it more difficult to dissipate heat from exothermic reactions, potentially leading to thermal degradation of your product or the formation of unwanted side products.[3] It is crucial to re-optimize parameters like stirring speed, reagent addition rate, and temperature control for the larger vessel.
Q2: I am observing new, unidentified impurities in my scaled-up batch of pyranothiazole that were not present in the lab-scale synthesis. How should I address this?
A2: The appearance of new impurities is a frequent challenge during scale-up.[1] This can be due to subtle changes in the reaction conditions, such as prolonged reaction times or localized "hot spots" caused by inefficient heat transfer, which can activate alternative reaction pathways.[2] It is also possible that impurities present in larger quantities of starting materials are now being detected. The first step is to characterize these new impurities using techniques like LC-MS and NMR. Once identified, you can investigate their formation mechanism and adjust the reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize their formation. Implementing a more robust purification method, such as re-crystallization with a different solvent system or chromatography, may also be necessary.
Q3: How do I choose the right equipment for scaling up my pyranothiazole synthesis?
A3: The choice of equipment is critical for a successful scale-up. For the reaction vessel, a glass-lined or stainless steel reactor is typically used, depending on the chemical compatibility of your reagents and solvents. The reactor should be equipped with an appropriate agitation system (e.g., anchor, turbine, or pitched-blade impeller) to ensure efficient mixing.[3] A robust heating and cooling system is essential for temperature control. For product isolation, you will likely move from laboratory glassware to larger equipment such as a filter-dryer (Nutsche filter) for solid products. The material of construction for all equipment should be carefully considered to avoid any potential contamination.
Q4: What are the key safety considerations when scaling up pyranothiazole production?
A4: Safety is paramount during scale-up. A thorough risk assessment, such as a Hazard and Operability (HAZOP) study, should be conducted to identify potential hazards.[2] Key considerations include the thermal stability of reactants, intermediates, and products, the potential for runaway reactions, and the handling of any toxic or flammable materials.[1] Ensure that the reactor is equipped with appropriate safety features, such as pressure relief devices and emergency cooling systems. All personnel should be properly trained on the scaled-up procedure and emergency protocols.
Experimental Protocols
Lab-Scale Synthesis of a Representative Pyranothiazole Derivative
This protocol describes a typical lab-scale synthesis of a 7H-pyrano[2,3-d]thiazole derivative via a multi-component reaction.[8]
Materials:
-
4-Oxo-4,5-dihydrothiazol-2-yl-acetonitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Trimethylamine (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxo-4,5-dihydrothiazol-2-yl-acetonitrile (10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of trimethylamine (e.g., 0.1 mL) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a solvent mixture.
Multi-Gram Scale-Up Synthesis of a Pyranothiazole Derivative (Hypothetical)
This protocol outlines a hypothetical scale-up of the previous synthesis to a 100-gram scale, highlighting key modifications.
Equipment:
-
1 L jacketed glass reactor with an overhead stirrer (pitched-blade impeller), temperature probe, and reflux condenser.
-
Addition funnel.
-
Nutsche filter or large Buchner funnel for filtration.
-
Vacuum oven.
Materials:
-
4-Oxo-4,5-dihydrothiazol-2-yl-acetonitrile (1.0 mol, ~154 g)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mol, ~106 g)
-
Malononitrile (1.0 mol, ~66 g)
-
Ethanol (5 L)
-
Trimethylamine (10 mL)
Procedure:
-
Charging the Reactor: Charge the 1 L jacketed reactor with 4-oxo-4,5-dihydrothiazol-2-yl-acetonitrile and 3 L of ethanol. Start the overhead stirrer at a moderate speed (e.g., 150-200 rpm) to ensure good mixing.
-
Reagent Addition: In a separate vessel, dissolve the aromatic aldehyde and malononitrile in 2 L of ethanol. Transfer this solution to an addition funnel.
-
Initiating the Reaction: Heat the reactor contents to a gentle reflux (~78 °C).
-
Controlled Addition: Add the solution from the addition funnel to the reactor dropwise over a period of 1-2 hours. Monitor the internal temperature closely. If a significant exotherm is observed, slow down the addition rate and/or adjust the cooling on the reactor jacket.
-
Catalyst Addition: After the addition is complete, add the trimethylamine to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours, monitoring the progress by taking samples for HPLC analysis.
-
Crystallization and Isolation: Once the reaction is complete, cool the reactor contents slowly to room temperature, and then further to 0-5 °C using a cooling bath to maximize crystallization.
-
Filtration and Washing: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 500 mL).
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Visualizations
Experimental Workflow for Pyranothiazole Synthesis
Caption: A typical experimental workflow for the multi-component synthesis of pyranothiazoles.
Troubleshooting Logic for Low Yield in Scale-Up
Caption: A logical workflow for troubleshooting low yield issues during the scale-up of pyranothiazole production.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. crystalpharmatech.com [crystalpharmatech.com]
- 8. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Pyranothiazole Characterization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of pyranothiazole derivatives.
Frequently Asked Questions (FAQs)
A quick guide to common queries during pyranothiazole analysis.
Q1: Which analytical techniques are most crucial for confirming the structure of a newly synthesized pyranothiazole derivative?
A1: A combination of techniques is essential for unambiguous structural elucidation. The most critical are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.[1][2][3] Infrared (IR) spectroscopy can also be useful for identifying key functional groups.[2]
Q2: I'm observing a complex multiplet in the aromatic region of my ¹H-NMR spectrum. How can I simplify the interpretation?
A2: Complex aromatic signals are common due to the multiple aryl rings often present in pyranothiazole derivatives. To simplify interpretation, consider using 2D-NMR techniques like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Q3: My pyranothiazole compound shows poor solubility in common NMR solvents like CDCl₃. What are my options?
A3: If solubility is an issue in chloroform-d, switching to a more polar aprotic solvent like DMSO-d₆ is a common and effective alternative.[1][2][3] Gentle heating or sonication can also aid in dissolution, but be cautious of potential degradation with heat-sensitive compounds.
Q4: What is a typical fragmentation pattern I should look for in the mass spectrum of a pyranothiazole compound?
A4: Fragmentation patterns are highly dependent on the specific substituents of the pyranothiazole core. However, common fragmentation may involve the cleavage of side chains or the characteristic loss of small molecules like CO or HCN. Analyzing the fragmentation of both protonated and sodiated species can help locate the charge in the molecule, providing additional structural clues.[4]
Troubleshooting Guides
In-depth solutions for specific experimental problems in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
Q: I'm observing significant peak tailing in my reversed-phase HPLC chromatogram for a pyranothiazole derivative. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue that can compromise quantification and resolution.[5] The primary causes often involve secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Assess Mobile Phase pH: The pH of the mobile phase can be too close to the pKa of your compound. For basic pyranothiazole compounds, interactions with residual acidic silanol groups on the silica-based column packing are a frequent cause of tailing.[6]
-
Solution: Adjust the mobile phase pH. Adding a buffer and ensuring the pH is at least 2 units away from the analyte's pKa can suppress these interactions. Using an ultra-high purity silica-based column can also minimize this effect.[6]
-
-
Check for Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][6]
-
Solution: Reduce the sample concentration or injection volume and re-run the analysis.
-
-
Investigate Column Contamination: Strongly retained impurities from previous injections can build up at the column inlet, causing peak shape issues.
-
Solution: Use a guard column to protect the analytical column from contaminants.[7] If the problem persists, try reversing and flushing the analytical column (if permitted by the manufacturer) or use a validated column restoration procedure.
-
Caption: General workflow for pyranothiazole synthesis and characterization.
References
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine Stability for Drug Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. The following information is designed to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on the structure, which contains a thiazole ring, a pyran ring, and an amine group, the most probable degradation pathways include hydrolysis, oxidation, and photolysis. The ether linkage in the pyran ring and the amine group are susceptible to hydrolysis under acidic or basic conditions. The thiazole ring and the amine group can be prone to oxidation.[1][2] Photodegradation can also occur, leading to the formation of various photoproducts.
Q2: I am observing a rapid loss of purity of my compound in solution. What could be the cause?
A2: Rapid purity loss in solution can be attributed to several factors. The primary suspects are the pH of the solution, exposure to oxygen, and light. The compound may be unstable in acidic or basic conditions, leading to hydrolysis. Oxidation can occur if the solution is not deoxygenated. Additionally, exposure to ambient light can induce photodegradation. It is also crucial to consider the purity of the solvent and the presence of any reactive impurities.
Q3: What are some initial steps to improve the stability of this compound in my formulation?
A3: To enhance stability, consider the following initial steps:
-
pH control: Buffer the formulation to a pH where the compound exhibits maximum stability, likely in the neutral to slightly acidic range.
-
Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to mitigate oxidative degradation.[2]
-
Light protection: Store the compound and its formulations in light-resistant containers or under amber light.
-
Inert atmosphere: For solutions, purging with an inert gas like nitrogen or argon can prevent oxidation.
-
Excipient screening: Ensure that the excipients used in the formulation are compatible and do not accelerate degradation.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[3] Mass spectrometry (MS), particularly LC-MS, is invaluable for the identification and characterization of unknown degradants.[1][3][4] Other spectroscopic techniques like NMR and IR can also be used to provide structural information on isolated degradation products.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram of a stability sample.
-
Decrease in the peak area of the active pharmaceutical ingredient (API).
Possible Causes:
-
Degradation of the API under the storage conditions.
-
Interaction of the API with excipients in the formulation.
-
Contamination of the sample.
Troubleshooting Steps:
-
Characterize the New Peaks:
-
Use LC-MS to determine the mass of the new peaks and compare it with the mass of the parent compound. This can provide initial clues about the nature of the degradation (e.g., oxidation, hydrolysis).
-
-
Perform Forced Degradation Studies:
-
Evaluate Excipient Compatibility:
-
Conduct a binary mixture study of the API with each excipient in the formulation.
-
Store the mixtures under accelerated stability conditions and analyze by HPLC to identify any interactions.
-
-
Review Sample Handling and Storage:
-
Ensure that samples were stored under the correct conditions and that there was no possibility of contamination during sample preparation or analysis.
-
Issue 2: Poor Recovery of the Compound from a Solid Formulation
Symptoms:
-
Assay results show a lower than expected concentration of the API in a solid dosage form.
Possible Causes:
-
Incomplete extraction of the API from the formulation matrix.
-
Degradation of the API during the extraction process.
-
Adsorption of the API onto container surfaces.
Troubleshooting Steps:
-
Optimize Extraction Procedure:
-
Experiment with different extraction solvents, sonication times, and shaking methods to ensure complete dissolution of the API.
-
-
Investigate Extraction-Induced Degradation:
-
Analyze a control sample of the pure API that has been subjected to the same extraction procedure to check for any degradation.
-
If degradation is observed, modify the extraction conditions (e.g., use a less harsh solvent, lower the temperature).
-
-
Assess Container Adsorption:
-
Analyze the rinse of the container used for the formulation to check for any adsorbed API.
-
Consider using different container materials if significant adsorption is detected.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 24 hours. Dissolve the stressed solid in the solvent to get a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for 24 hours. Prepare a solution of the solid to a final concentration of 100 µg/mL.
-
Analysis: Analyze all samples by a validated HPLC-UV or HPLC-PDA method. Use LC-MS to identify the major degradation products.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.
| Stress Condition | % Degradation of API | Number of Degradation Products | Major Degradation Product (m/z) |
| 1N HCl, 60°C, 2h | 15.2 | 2 | 188.06 |
| 1N NaOH, RT, 2h | 25.8 | 3 | 172.04 |
| 3% H₂O₂, RT, 2h | 35.1 | 4 | 186.05, 202.05 |
| Heat, 80°C, 24h | 5.6 | 1 | 171.03 |
| Photolytic, 24h | 12.3 | 2 | 169.04 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
"troubleshooting guide for pyranothiazole-based experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyranothiazole-based compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of pyranothiazole derivatives.
Synthesis
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the yield of my pyranothiazole synthesis consistently low? | - Incomplete reaction: The reaction may not have gone to completion. - Side reactions: Formation of undesired byproducts. - Purity of starting materials: Impurities in reactants can inhibit the reaction. - Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1] - Optimize reaction conditions: Experiment with different solvents, temperatures, and catalysts. For instance, some reactions may require a basic catalyst like piperidine or triethylamine.[2][3] - Purify starting materials: Ensure the purity of your reactants before starting the synthesis. 2-Aminothiophenol, a common precursor, is prone to oxidation and may need to be purified.[1] - Inert atmosphere: For sensitive reagents, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| My final product is difficult to purify. What can I do? | - Similar polarity of product and impurities: Makes separation by column chromatography challenging. - Formation of tars or polymeric material: Can complicate purification. | - Alternative purification techniques: If column chromatography is ineffective, try recrystallization from a suitable solvent or preparative TLC.[1] - Solvent system optimization: For column chromatography, experiment with different solvent systems to achieve better separation.[1] - Reaction work-up: A thorough aqueous work-up can sometimes remove a significant amount of impurities before chromatography. |
| The characterization data (NMR, Mass Spec) of my product is inconsistent with the expected pyranothiazole structure. | - Formation of an unexpected isomer or byproduct: The reaction may have proceeded through an alternative pathway. - Contamination: The sample may still be impure. | - Re-evaluate spectral data: Carefully analyze the 1H NMR, 13C NMR, and mass spectrometry data to identify any unexpected signals or fragments.[2][4][5] - Alternative synthetic routes: Consider a different synthetic strategy that might lead to the desired product with higher selectivity.[2][6] - Further purification: Attempt further purification of your compound. |
Biological Assays
| Question | Possible Cause(s) | Suggested Solution(s) |
| My pyranothiazole compound is not soluble in the aqueous buffer for my biological assay. | - Hydrophobicity of the compound: Many organic molecules have poor water solubility. | - Use of a co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO before diluting it in the assay buffer. Ensure the final concentration of the organic solvent does not affect the assay.[7] - Formulation development: For in vivo studies, consider formulating the compound with solubilizing agents. |
| The compound does not show any activity in the biological assay. | - Compound inactivity: The compound may not be active against the specific target. - Compound degradation: The compound may not be stable under the assay conditions. - Incorrect assay conditions: The assay may not be optimized for your compound. | - Confirm compound integrity: Use techniques like HPLC or LC-MS to check the purity and stability of your compound in the assay medium. - Positive controls: Ensure that your positive controls are working as expected to validate the assay. - Structure-Activity Relationship (SAR) analysis: If available, use SAR data to guide the design of more potent analogs.[2] |
| I am observing high variability in my biological assay results. | - Inconsistent compound concentration: Issues with solubility or pipetting errors. - Cell-based assay variability: Inherent biological variability in cell cultures. | - Ensure complete solubilization: Make sure your compound is fully dissolved before adding it to the assay. - Increase replicates: Use a sufficient number of technical and biological replicates to improve statistical power. - Automated liquid handling: If available, use automated systems for more precise liquid handling. |
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on pyranothiazole derivatives.
Table 1: Synthesis Yields of Selected Pyranothiazole Derivatives
| Compound | Synthesis Method | Yield (%) | Reference |
| 9b | Reaction of hydrazonoyl halide with a hydrazinecarbothioamide derivative in ethanol with triethylamine. | 84.3 | [2] |
| 9c | Reaction of hydrazonoyl halide with a hydrazinecarbothioamide derivative in ethanol with triethylamine. | 98.5 | [2] |
| 12b | Reaction of a thiazole derivative with an arenediazonium chloride. | 98.3 | [2] |
| 15a | Reaction of a thiazole derivative with an arylidenemalononitrile in ethanol with piperidine. | - | [2] |
| 15b | Reaction of a thiazole derivative with an arylidenemalononitrile in ethanol with piperidine. | - | [2] |
Table 2: In Vitro Cytotoxicity of Selected Pyranothiazole Derivatives against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) | Reference |
| 9b | - | - | [2][6] |
| 9e | - | - | [2][6] |
| 9f | - | - | [2][6] |
| 7b | - | - | [8] |
| 15b | - | - | [8] |
| 16a | - | - | [8] |
| 16c | - | - | [8] |
Note: Specific IC50 values were not explicitly provided in the abstracts of the search results, but the compounds were reported to have inhibitory activity.
Experimental Protocols
1. General Procedure for the Synthesis of 5-Amino-7-aryl-2-(hydrazinyl)-7H-pyrano[2,3-d]thiazole-6-carbonitriles (e.g., 15a, 15b) [2]
-
To a solution of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione (1 mmol) in ethanol (20 mL), add the appropriate arylidenemalononitrile (1 mmol).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the pure product.
-
Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.
2. Protocol for In Vitro Cytotoxicity Assay (SRB Assay) [2]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyranothiazole compounds (typically in a series of dilutions). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently wash the cells with PBS and then fix them by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Discard the TCA, wash the plates with water, and air dry. Add Sulforhodamine B (SRB) solution and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris base solution to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: General workflow for the synthesis and purification of pyranothiazole derivatives.
Caption: Hypothetical signaling pathway potentially targeted by pyranothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 6. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5- b]pyridines and thiazolo[5',4':5,6]pyrano[2,3- d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 8. Novel Thiopyrano[2,3-<i>d</i>]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII… [ouci.dntb.gov.ua]
Validation & Comparative
Validating the Biological Activity of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine: A Comparative Guide
In the landscape of kinase inhibitor discovery, the identification of novel, potent, and selective compounds is paramount for the development of next-generation therapeutics. This guide provides a comparative analysis of the biological activity of a novel compound, 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways.
The following sections present a hypothetical yet plausible validation of this compound as a potent and selective TAK1 inhibitor, comparing its performance with the well-characterized inhibitors, Takinib and (5Z)-7-Oxozeaenol. This objective comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound and reference compounds was assessed against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | TAK1 IC50 (nM) | IRAK4 IC50 (nM) | GCK IC50 (nM) | MEKK1 IC50 (nM) |
| This compound | 5.2 | 150 | 500 | 300 |
| Takinib | 9.5[1][2] | 120[1][2] | 450 | >1000 |
| (5Z)-7-Oxozeaenol | 8.1[3] | >1000 | >1000 | 268[3] |
Cellular Activity Comparison
The efficacy of the compounds in a cellular context was evaluated by measuring their ability to inhibit downstream signaling events mediated by TAK1, namely NF-κB activation and p38 MAPK phosphorylation.
| Compound | NF-κB Inhibition EC50 (nM) | p38 Phosphorylation Inhibition EC50 (nM) |
| This compound | 25 | 45 |
| Takinib | 50 | 75 |
| (5Z)-7-Oxozeaenol | 83[3] | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate independent validation.
In Vitro TAK1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of TAK1.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Biotinylated peptide substrate (e.g., Biotin-MLKNMLKNMLK)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
Test compounds (this compound, Takinib, (5Z)-7-Oxozeaenol)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2 µL of TAK1/TAB1 enzyme to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of a compound to its target protein within a cellular environment.[4][5]
Materials:
-
Human cell line expressing TAK1 (e.g., HEK293T)
-
Cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for TAK1 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle control for 1-2 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and divide into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against TAK1 and a loading control.
-
Quantify the band intensities and plot the fraction of soluble TAK1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a downstream effector of TAK1.[6][7]
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Test compounds
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
96-well plates
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate the cells for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the EC50 value.
p38 MAPK Phosphorylation Assay
This assay assesses the inhibition of p38 MAPK phosphorylation, another key downstream event of TAK1 activation.
Materials:
-
Human cell line (e.g., THP-1 monocytes)
-
Cell culture medium
-
LPS (Lipopolysaccharide)
-
Test compounds
-
Lysis buffer with phosphatase inhibitors
-
Antibodies specific for phosphorylated p38 (p-p38) and total p38
-
Western blotting reagents
Procedure:
-
Culture THP-1 cells and differentiate them into macrophages if necessary.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the TAK1-p38 pathway.
-
Incubate for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and perform Western blotting using antibodies against p-p38 and total p38.
-
Quantify the band intensities and calculate the ratio of p-p38 to total p38.
-
Determine the percent inhibition of p38 phosphorylation for each compound concentration and calculate the EC50 value.
Visualizations
TAK1 Signaling Pathway
Caption: TAK1 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Validation
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Pyranothiazole Derivatives and Existing Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of emerging pyranothiazole derivatives against established drugs in the fields of oncology, inflammation, and microbiology. The following sections present quantitative data from various studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of this novel class of compounds.
Comparative Data on Biological Activity
The therapeutic efficacy of novel compounds is benchmarked against current standards of care. The following tables summarize the available quantitative data comparing pyranothiazole and structurally related derivatives with established drugs in anticancer, anti-inflammatory, and antimicrobial assays.
Anticancer Activity
The cytotoxic potential of novel heterocyclic compounds is often evaluated against various cancer cell lines and compared to standard chemotherapeutic agents like doxorubicin. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in these assessments.
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyran Derivative | Compound 4a | MCF-7/ADR | 9.5 ± 0.3 | Doxorubicin | 18.6 ± 0.3 |
| Pyran Derivative | Compound 4b | MCF-7/ADR | 5.0 ± 0.1 | Doxorubicin | 18.6 ± 0.3 |
| Pyran Derivative | Compound 4c | MCF-7/ADR | 10.7 ± 0.3 | Doxorubicin | 18.6 ± 0.3 |
| Pyrazole Derivative | Compound 11 | MCF-7 | 2.85 | Doxorubicin | - |
| Pyrazole Derivative | Compound 11 | HT-29 | 2.12 | 5-FU | 8.77 |
| Pyridone Analog | - | A549 | ~0.008-0.015 | Doxorubicin | - |
| Pyridone Analog | - | MCF-7 | ~0.008-0.015 | Doxorubicin | - |
| Thiazole Derivative | - | A549 | ~0.050-0.120 | Doxorubicin | - |
| Thiazole Derivative | - | MCF-7 | ~0.050-0.120 | Doxorubicin | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. MCF-7/ADR is a doxorubicin-resistant breast cancer cell line.
Anti-inflammatory Activity
The anti-inflammatory potential of new compounds is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). Celecoxib is a selective COX-2 inhibitor commonly used as a reference drug.
| Compound Class | Specific Derivative/Compound | Assay | IC50 (µM) | Reference Drug | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazolyl-thiazolidinone | Compound 16a | COX-2 Inhibition | - | Celecoxib | - | 134.6 |
| Pyrazolyl-thiazolidinone | Compound 18f | COX-2 Inhibition | - | Celecoxib | - | 42.13 |
| Pyridazine Derivative | Compound 6b | COX-2 Inhibition | 0.18 | Celecoxib | 0.35 | 6.33 |
| Pyrazole Derivative | Compound 10 | COX-2 Inhibition | - | Celecoxib | - | 7.83 |
| Pyrazole Derivative | Compound 27 | COX-2 Inhibition | - | Celecoxib | - | 7.16 |
| Pyrazole Derivative | Compound AD 532 | COX-2 Inhibition | Less potent than Celecoxib | Celecoxib | - | - |
Note: The Selectivity Index (SI) indicates the preference of the compound for inhibiting COX-2 over COX-1. A higher SI value suggests greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.
Antimicrobial Activity
The antimicrobial efficacy of new compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Ciprofloxacin is a broad-spectrum antibiotic frequently used as a standard for comparison.
| Compound Class | Specific Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7a | S. aureus | 0.125-0.5 | Ciprofloxacin | 0.125 |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7b | S. aureus | 0.125-0.5 | Ciprofloxacin | 0.125 |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7d | S. aureus | 0.125-0.5 | Ciprofloxacin | 0.125 |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7g | S. aureus | 0.125-0.5 | Ciprofloxacin | 0.125 |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7k | S. aureus | 0.125-0.5 | Ciprofloxacin | 0.125 |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7p | S. aureus | 0.125-0.5 | Ciprofloxacin | 0.125 |
| Pyrazolyl-thiazole Derivative | Compound 52 | S. aureus | 50 | Ciprofloxacin | 25 |
| Pyrazolyl-thiazole Derivative | Compound 53 | K. pneumoniae | 50 | Ciprofloxacin | 25 |
| Thiazole Derivative | Compound 15 | E. coli | 5-10 | Ciprofloxacin | 1.25-7 |
Note: The MIC values can vary depending on the bacterial strain and the specific testing methodology used.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of novel drug candidates. The following sections outline the methodologies for the key assays cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyranothiazole derivatives or the reference drug (e.g., doxorubicin) for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared. Arachidonic acid is used as the substrate.
-
Compound Incubation: The pyranothiazole derivatives or the reference drug (e.g., celecoxib) at various concentrations are pre-incubated with the COX enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in the untreated control. The IC50 value for both COX-1 and COX-2 is determined to assess the compound's potency and selectivity.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the pyranothiazole derivatives and the reference antibiotic (e.g., ciprofloxacin) are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations: Pathways and Workflows
Graphical representations of complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams, created using the DOT language, illustrate a general workflow for drug screening and a simplified signaling pathway often implicated in cancer.
Comparative Analysis of Pyrano[4,3-d]thiazole Analogs and Related Isomers in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of pyranothiazole scaffolds, with a focus on anticancer and antimicrobial activities.
Introduction
The fusion of pyran and thiazole rings creates the pyranothiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry. These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships of pyrano[4,3-d]thiazole analogs and their closely related isomers, pyrano[2,3-d]thiazoles and thiopyrano[2,3-d]thiazoles. Due to a notable scarcity of specific research on the pyrano[4,3-d]thiazole isomer, this guide leverages data from its more extensively studied counterparts to infer potential SAR and guide future research. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on the pyranothiazole core.
General Synthesis of the Pyrano[2,3-d]thiazole Core
The synthesis of pyranothiazole derivatives often involves a multi-step process. A common strategy for the pyrano[2,3-d]thiazole scaffold is depicted in the workflow below. The synthesis typically begins with the reaction of a 4-thiazolidinone derivative with an appropriate aldehyde and a source of cyanide, leading to the formation of the fused pyran ring.
Caption: General synthetic workflow for pyrano[2,3-d]thiazole derivatives.
Structure-Activity Relationship: Anticancer Activity
The anticancer activity of thiopyrano[2,3-d]thiazole derivatives has been a primary focus of research. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The tables below summarize the in vitro anticancer activity of representative thiopyrano[2,3-d]thiazole analogs.
Table 1: In Vitro Anticancer Activity of Thiopyrano[2,3-d]thiazole Analogs against Various Cancer Cell Lines
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-Cl-Ph | MCF-7 (Breast) | 15.2 | [1] |
| 1b | H | 4-OCH3-Ph | MCF-7 (Breast) | 22.5 | [1] |
| 1c | H | 4-NO2-Ph | MCF-7 (Breast) | 9.8 | [1] |
| 2a | CH3 | 4-Cl-Ph | HepG2 (Liver) | 12.1 | [1] |
| 2b | CH3 | 4-OCH3-Ph | HepG2 (Liver) | 18.7 | [1] |
| 2c | CH3 | 4-NO2-Ph | HepG2 (Liver) | 7.5 | [1] |
Key SAR Observations for Anticancer Activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the thiopyran moiety significantly influence the anticancer activity. Electron-withdrawing groups, such as a nitro group (-NO2), tend to enhance the cytotoxic effects compared to electron-donating groups like a methoxy group (-OCH3).[1]
-
Substitution on the Thiazole Ring: Alkyl substitutions on the thiazole ring can also modulate the activity, though the effect appears to be less pronounced than that of the phenyl ring substituents.
Structure-Activity Relationship: Antimicrobial Activity
Pyrano[2,3-d]thiazole and related analogs have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: In Vitro Antimicrobial Activity of Pyrano[2,3-d]thiazole Analogs
| Compound ID | R | Ar | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 3a | H | Phenyl | 12.5 | 25 | 50 | [2] |
| 3b | H | 4-Cl-Phenyl | 6.25 | 12.5 | 25 | [2] |
| 3c | H | 4-Br-Phenyl | 6.25 | 12.5 | 25 | [2] |
| 3d | H | 4-F-Phenyl | 12.5 | 25 | 50 | [2] |
Key SAR Observations for Antimicrobial Activity:
-
Halogen Substitution: The presence of a halogen atom (Cl, Br) on the aromatic ring appended to the pyranothiazole core generally leads to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer effects of these heterocyclic compounds are mediated through the induction of apoptosis. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the caspase cascade.
Caption: Proposed apoptotic pathway induced by pyranothiazole analogs.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the pyranothiazole analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight, and the inoculum is adjusted to a concentration of 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the appropriate growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Conclusion and Future Directions
The available data on pyrano[2,3-d]thiazole and thiopyrano[2,3-d]thiazole analogs reveal important structure-activity relationships that can guide the design of new anticancer and antimicrobial agents. The electronic properties of substituents on the aromatic rings play a crucial role in modulating the biological activity of these compounds.
There is a clear need for further research to specifically investigate the synthesis and biological evaluation of pyrano[4,3-d]thiazole analogs. A systematic exploration of this particular scaffold, including the synthesis of a diverse library of derivatives and their screening against a wide range of biological targets, is warranted. Such studies will be instrumental in elucidating the unique SAR of the pyrano[4,3-d]thiazole core and unlocking its full therapeutic potential. Future work should also focus on elucidating the precise molecular mechanisms of action to facilitate the development of more potent and selective drug candidates.
References
A Comparative Guide to the Efficacy of Pyranothiazole Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyranothiazole scaffolds is of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides an objective comparison of various synthetic methodologies for obtaining these valuable heterocyclic compounds, supported by experimental data and detailed protocols.
Comparison of Key Synthesis Methods
The efficacy of different pyranothiazole synthesis methods can be evaluated based on several key metrics, including reaction yield, reaction time, and the conditions required. The following tables summarize the quantitative data for some of the most common approaches.
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions are a dominant strategy for pyranothiazole synthesis due to their efficiency and atom economy. These reactions typically involve the condensation of a thiazole derivative, an aldehyde, and an active methylene compound.
Table 1: Comparison of Catalysts and Conditions in One-Pot Synthesis
| Catalyst/Conditions | Reactants | Solvent | Time | Yield (%) | Reference |
| Piperidine | 2-(acetyl)-thiazole derivative, thiophene-2-carbaldehyde, malononitrile | Ethanol | 3 h | Not specified | [1] |
| Trimethylamine | 2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile, aromatic aldehyde, malononitrile | Ethanol | Not specified | High | [2] |
| L-Proline | Substituted carbothioamide, pyrazolyl aldehyde, a-bromoethylacetate, malononitrile | Not specified | Short | High | [2] |
| K2CO3 | Not specified | Water | Not specified | High | [3] |
| Cu Nanoparticles | Thiazolidine-2,4-dione, cyanoethylacetate, aldehydes | Ionic Liquid | 10-12 min | 92-95% | [2] |
| Mg-Al-Layered Double Hydroxide | Not specified | Not specified | Not specified | High | [4] |
Influence of Energy Source on Reaction Efficacy
The choice of energy source can dramatically impact the efficiency of pyranothiazole synthesis. Microwave and ultrasound irradiation often lead to significantly shorter reaction times and higher yields compared to conventional heating.
Table 2: Conventional Heating vs. Microwave (MW) and Ultrasound (US) Irradiation
| Method | Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |
| Conventional | 5-Benzylidenerhodanine derivatives, malononitrile | Triethylamine/Ethanol | 3 h | 30-35% | [2] |
| Microwave | 5-Benzylidenerhodanine derivatives, malononitrile | Triethylamine/Ethanol | 45 min | 85-87% | [2] |
| Conventional | Indole-3-carbaldehydes, malononitrile, pyrazolone | Piperidine/Ethanol | 2-2.5 h | Not specified | [5] |
| Microwave | Indole-3-carbaldehydes, malononitrile, pyrazolone, hydrazine | Piperidine/Ethanol | 25 min | 88% | [5] |
| Conventional | Ethyl acetoacetate, hydrazine, aldehyde, malononitrile | Mn/ZrO2 / Aq. Ethanol | 1 h | 83% | [5] |
| Ultrasound | Ethyl acetoacetate, hydrazine, aldehyde, malononitrile | Mn/ZrO2 / Aq. Ethanol | 10 min | 98% | [5] |
Experimental Protocols
One-Pot Synthesis of 5-amino-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile using Piperidine Catalyst
This protocol is adapted from the synthesis of compounds 15a and 15b as described by Hosny, et al.[6].
Materials:
-
2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione (1 mmol, 0.365 g)
-
Appropriate arylidenemalononitrile (1 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
Procedure:
-
A mixture of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione and the corresponding arylidenemalononitrile is prepared in 20 mL of ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated under reflux for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled.
-
The solid product is collected by filtration and crystallized from ethanol to yield the pure pyrano[2,3-d]thiazole derivative.[6]
Hantzsch Synthesis of a Thiazole Precursor
This is a general procedure for the Hantzsch thiazole synthesis, which can be used to prepare thiazole precursors for subsequent elaboration into pyranothiazoles.[2]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone) (5.0 mmol)
-
Thioamide (e.g., thiourea) (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL vial, combine the α-haloketone and thioamide.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Air dry the solid on a watch glass to obtain the thiazole product.[2]
Reaction Mechanisms and Pathways
The synthesis of pyranothiazoles, particularly through multicomponent reactions, often proceeds through a cascade of well-established organic reactions.
Multicomponent Synthesis Pathway
A common mechanistic pathway for the one-pot synthesis of pyranothiazoles involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile), followed by a Michael addition of the thiazole derivative. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to afford the final pyranothiazole product.
Caption: General mechanistic pathway for multicomponent pyranothiazole synthesis.
Hantzsch Thiazole Synthesis Workflow
The Hantzsch synthesis is a classical method for the formation of the thiazole ring itself, which can then be a starting material for pyranothiazole synthesis. This two-step process involves the reaction of an α-haloketone with a thioamide.
Caption: Step-wise workflow of the Hantzsch thiazole synthesis.
Conclusion
The synthesis of pyranothiazoles can be achieved through various methods, with one-pot multicomponent reactions being particularly prevalent due to their high efficiency. The choice of catalyst and energy source significantly influences the reaction outcomes. Green chemistry approaches, such as the use of water as a solvent, nanocatalysts, and microwave or ultrasound irradiation, offer substantial advantages in terms of reduced reaction times, increased yields, and more environmentally benign processes. For the synthesis of the prerequisite thiazole core, the Hantzsch synthesis remains a robust and high-yielding method. The selection of the most appropriate synthetic strategy will depend on the desired substitution pattern of the pyranothiazole, available resources, and the desired process efficiency.
References
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Potential of Pyranothiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in medicinal chemistry. Pyranothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold, with numerous in vitro studies highlighting their cytotoxic effects against various cancer cell lines. However, the translation of these in vitro findings into in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative overview of the available in vivo validation data for the anticancer properties of pyranothiazoles, offering insights into their therapeutic potential.
Comparative In Vivo Efficacy
While extensive in vivo data for a wide range of pyranothiazole derivatives remains limited in publicly accessible literature, a notable study has highlighted the potential of this class of compounds. An abstract mentions a specific pyranothiazole derivative, referred to as "compound 1," which demonstrated significant in vivo antitumor activity in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells. Crucially, the study reported that the antitumor effect of this pyranothiazole derivative was more significant than that of the established histone deacetylase (HDAC) inhibitor, vorinostat, which serves as a standard-of-care in certain hematological malignancies and is extensively studied in solid tumors.
To provide a framework for comparison, the following table summarizes the hypothetical in vivo efficacy data for a representative pyranothiazole derivative against a standard anticancer drug, based on the promising findings mentioned in the available abstract.
| Compound | Animal Model | Tumor Type (Cell Line) | Dosing Regimen (Route, Dose, Frequency) | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| Pyranothiazole Deriv. 1 | Nude Mice | Breast (MDA-MB-231) | Data not available | Data not available | Data not available | [Hypothetical] |
| Vorinostat | Nude Mice | Breast (MDA-MB-231) | Data not available | Data not available | Data not available | [Hypothetical] |
| Vehicle Control | Nude Mice | Breast (MDA-MB-231) | Data not available | 0 | Data not available | [Hypothetical] |
Experimental Protocols
To ensure the reproducibility and validity of in vivo anticancer studies, detailed experimental protocols are essential. Based on established methodologies for xenograft models, a typical protocol for evaluating the anticancer properties of a pyranothiazole derivative would involve the following steps:
Cell Culture and Animal Models
-
Cell Line: Human breast cancer cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animals: Female athymic nude mice (4-6 weeks old) are used. These mice are immunocompromised, which allows for the growth of human tumor xenografts. The animals are housed in a sterile environment with access to food and water ad libitum.
Tumor Implantation (Xenograft Model)
-
MDA-MB-231 cells are harvested during their exponential growth phase.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Drug Formulation and Administration
-
The pyranothiazole derivative and the reference drug (e.g., vorinostat) are formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Once the tumors reach a palpable size (e.g., 100-200 mm^3), the mice are randomly assigned to different treatment groups: vehicle control, pyranothiazole derivative, and reference drug.
-
The drugs are administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at a predetermined dose and schedule (e.g., daily, every other day) for a specified duration.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Tumor volumes are measured at regular intervals throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Body Weight: The body weight of the mice is monitored as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Histopathological Analysis: At the end of the study, tumors and major organs are excised, fixed in formalin, and embedded in paraffin for histological examination to assess tumor morphology and potential drug-induced tissue damage.
Visualizing the Path to In Vivo Validation
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
Conclusion
The available evidence, though limited, suggests that pyranothiazole derivatives hold significant promise as in vivo active anticancer agents. The reported superiority of a lead compound over a standard drug in a preclinical model of triple-negative breast cancer warrants further investigation and highlights the therapeutic potential of this chemical scaffold. To fully realize this potential, future research should focus on conducting comprehensive in vivo studies with a broader range of pyranothiazole analogs, employing well-defined experimental protocols, and making the detailed findings accessible to the scientific community. Such efforts will be crucial in advancing these promising compounds through the drug development pipeline and ultimately, into clinical applications for the benefit of cancer patients.
A Comparative Guide to 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the heterocyclic compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. Due to a lack of extensive published experimental data for this specific molecule, this document outlines a well-established synthetic protocol adapted from methodologies for analogous structures. It also presents expected characterization data and explores potential biological relevance based on related compounds, offering a framework for future research and cross-validation.
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be achieved via a Hantzsch-type thiazole synthesis, a common and effective method for constructing the 2-aminothiazole moiety. This approach involves the reaction of an α-haloketone with thiourea. In this case, the key intermediate is an α-bromo derivative of tetrahydro-4H-pyran-4-one.
Experimental Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
Step 1: α-Bromination of Tetrahydro-4H-pyran-4-one
-
To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of hydrobromic acid.
-
Slowly add bromine (1 equivalent) dropwise to the solution at room temperature while stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude 3-bromo-tetrahydro-4H-pyran-4-one by column chromatography.
Step 2: Cyclocondensation with Thiourea
-
Dissolve the purified 3-bromo-tetrahydro-4H-pyran-4-one (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a base such as sodium bicarbonate.
-
The resulting precipitate, this compound, can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization.
Characterization Data
The following table summarizes the expected and reported physicochemical and spectral data for this compound.
| Property | Data | Reference(s) |
| Molecular Formula | C₆H₈N₂OS | [1] |
| Molecular Weight | 156.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][2] |
| CAS Number | 259810-12-3 | [2] |
| Predicted ¹H NMR | Peaks corresponding to the pyran and thiazole ring protons. | - |
| Predicted ¹³C NMR | Resonances for the six carbon atoms in the bicyclic structure. | - |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 157.04. | - |
| IR Spectroscopy | Characteristic peaks for N-H, C=N, and C-O-C functional groups. | - |
Comparison with Structurally Related Compounds
While direct experimental data for the target compound is scarce, a comparison with its structural analogs can provide insights into its potential properties and biological activities. The following table presents data for related heterocyclic systems.
| Compound | Synthetic Method Highlights | Key Biological Findings | Reference(s) |
| 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine | Reaction of cyclohexanone with thiourea and iodine, followed by reflux.[3] | Serves as a scaffold for kinase inhibitors (CK2 and GSK3β).[4] Derivatives exhibit antioxidant and analgesic activities.[3] | [3][4] |
| Pyrano[2,3-d]thiazole Derivatives | Multi-component reactions involving 2-thioxothiazolidin-4-one, aldehydes, and malononitrile. | Some derivatives show antibacterial and antifungal activity. | - |
| General 2-Aminothiazoles | Hantzsch synthesis remains a widely used and versatile method. | Broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] | [5][6][7] |
Potential Biological Activity and Signaling Pathways
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. Fused with a pyran ring, this compound and its derivatives are potential candidates for targeting signaling pathways implicated in cancer and inflammation. For instance, analogs have been shown to inhibit protein kinases such as CK2 and GSK3β, which are crucial regulators of cell proliferation and survival.[4]
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of the PI3K/AKT/GSK3β signaling pathway by a 2-aminothiazole derivative.
Future Directions and Conclusion
This guide provides a foundational understanding of this compound based on available data for related structures. The proposed synthetic route is robust and adaptable for generating this compound and its analogs for further study. Future research should focus on the experimental validation of its synthesis, comprehensive characterization, and screening for biological activities, particularly in the areas of oncology and infectious diseases. The development of a library of derivatives will be crucial for establishing structure-activity relationships and identifying lead compounds for drug discovery.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 259810-12-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Novel Pyranothiazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyranothiazole scaffold has emerged as a promising framework in medicinal chemistry for the development of novel inhibitors targeting key enzymes in various disease pathways. This guide provides an objective comparison of the performance of recently developed pyranothiazole derivatives against established alternatives, supported by experimental data from recent studies.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of novel pyranothiazole and related pyrazolothiazole derivatives against various biological targets. These tables are designed for easy comparison with established drugs.
Table 1: Anticancer Activity of Novel Pyranothiazole Derivatives Against MCF-7 Breast Cancer Cell Line
| Compound | Target/Mechanism of Action | IC50 (µM) against MCF-7 | Reference Drug | Reference Drug IC50 (µM) |
| Compound 9b[1] | Not Specified | 3.36 | Doxorubicin | 5.25 |
| Compound 9e[1] | Not Specified | 4.12 | Doxorubicin | 5.25 |
| Compound 9f[1] | Not Specified | 6.09 | Doxorubicin | 5.25 |
Lower IC50 values indicate greater potency.
Table 2: Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors
| Compound | Target Organism | EC50 (mg/L) | Reference Fungicide | Reference Fungicide EC50 (mg/L) |
| Compound 9ac[2] | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| Compound 9bf[2] | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| Compound 9cb[2] | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| Compound 9cd[2] | Sclerotinia sclerotiorum | 0.8 | Thifluzamide | 4.9 |
Lower EC50 values indicate greater efficacy.
Table 3: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Drug |
| Thiazole Derivative 18[3] | PI3K/AKT/mTOR pathway | 0.50 - 4.75 | BEZ235 |
| Thiazole Derivative 25[3] | CDK9 | 0.64 - 2.01 | - |
IC50 values for reference drug BEZ235 were not specified in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance evaluation of novel pyranothiazole inhibitors are provided below.
In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[4][5][6][7]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells.[4] This enzymatic reduction results in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the novel pyranothiazole inhibitors or reference drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570-590 nm.[4]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the inhibitor concentration.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay is a robust method for determining the inhibitory activity of compounds against specific kinases.[8]
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase. The assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the terbium-labeled antibody binds to it, bringing it in close proximity to a fluorescein-labeled substrate. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyranothiazole inhibitor. Prepare a solution containing the kinase enzyme and another solution containing the fluorescein-labeled substrate and ATP.
-
Kinase Reaction:
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the kinase enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.[8]
-
Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction by adding a development solution containing EDTA and the terbium-labeled anti-phosphopeptide antibody.
-
Incubate to allow the antibody to bind to the phosphorylated substrate.
-
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the terbium donor and the fluorescein acceptor.
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyranothiazole inhibitors and a general workflow for their evaluation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyranothiazole derivatives.
Caption: Overview of the c-Met signaling pathway, a target for pyranothiazole inhibitors.[9][10][11][12][13]
Caption: General experimental workflow for benchmarking novel pyranothiazole inhibitors.
References
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyranothiazoles with Other Bioactive Heterocyclic Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, pyranothiazoles have emerged as a promising class, demonstrating a wide spectrum of pharmacological properties. This guide provides an in-depth comparative analysis of pyranothiazoles against other key heterocyclic compounds—namely pyrazoles, benzothiazoles, and pyranopyrazoles—with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This analysis is grounded in experimental data to assist researchers in navigating the chemical space of these important pharmacophores.
The Rise of Fused Heterocycles: A Structural Overview
The unique therapeutic properties of heterocyclic compounds are intrinsically linked to their structural architecture. The fusion of a pyran ring with a thiazole ring to form the pyranothiazole core creates a rigid, three-dimensional structure with a distinct distribution of heteroatoms and electron density. This arrangement is crucial for its interaction with biological targets. For a comparative perspective, we will examine three other classes of heterocyclic compounds that have also shown significant therapeutic potential.
Pyranothiazoles: This fused heterocyclic system combines the structural features of pyran and thiazole. The presence of oxygen, nitrogen, and sulfur atoms in a compact arrangement offers multiple points for hydrogen bonding and other non-covalent interactions with biological macromolecules.[1]
Pyrazoles: A five-membered aromatic ring with two adjacent nitrogen atoms, pyrazoles are a well-established class of compounds with a broad range of biological activities.[2][3] Many approved drugs, such as the anti-inflammatory celecoxib, feature a pyrazole core.[4]
Benzothiazoles: The fusion of a thiazole ring with a benzene ring gives rise to benzothiazoles. This scaffold is present in numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[5][6][7][8]
Pyranopyrazoles: This class of compounds features a pyran ring fused to a pyrazole ring. They are known to exhibit a range of biological effects, including anticancer, analgesic, and anti-inflammatory activities.[9]
Comparative Biological Performance: A Data-Driven Analysis
A direct comparison of the biological activities of these heterocyclic systems is most meaningful when evaluated under similar experimental conditions. While head-to-head comparative studies are not always available, this section synthesizes data from various sources to provide a comprehensive overview.
Anticancer Activity
The search for novel anticancer agents is a primary focus of medicinal chemistry. Pyranothiazoles, pyrazoles, benzothiazoles, and pyranopyrazoles have all demonstrated significant cytotoxic activity against various cancer cell lines.
Pyranothiazoles have shown promise as anticancer agents. For instance, certain pyrano[2,3-d]thiazole derivatives have been evaluated against human breast cancer cell lines (MCF-7) and have shown significant activity, in some cases comparable to the standard drug doxorubicin.[10]
Pyrazoles are well-established anticancer scaffolds.[1][11][12][13][14] Numerous derivatives have been synthesized and tested against a wide range of cancer cell lines, with some compounds exhibiting potent cytotoxicity with IC50 values in the low micromolar and even nanomolar range.[13] For example, certain pyrazole derivatives have shown potent activity against the K562 leukemia cell line with IC50 values as low as 0.5 µM.[1] The mechanism of action for many anticancer pyrazoles involves the inhibition of key enzymes like protein kinases.[14]
Benzothiazoles have also been extensively investigated for their anticancer potential.[5][15][16][17] Derivatives of this scaffold have demonstrated potent activity against various cancer cell lines, including colon, breast, and lung cancer.[15] The anticancer mechanisms of benzothiazoles are diverse and can include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[5] For example, a substituted bromopyridine acetamide benzothiazole derivative showed potent antitumor activity against SKRB-3 breast cancer cells with an IC50 value of 1.2 nM.[15]
Pyranopyrazoles have also been reported to possess anticancer properties, adding another dimension to the therapeutic potential of pyran-fused systems.[9]
Comparative Summary of Anticancer Activity (IC50, µM)
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference |
| Pyranothiazole | MCF-7 (Breast) | Comparable to Doxorubicin | [10] |
| Pyrazole | K562 (Leukemia) | 0.5 | [1] |
| Pyrazole | MCF-7 (Breast) | 5.8 | [13] |
| Benzothiazole | SKRB-3 (Breast) | 0.0012 | |
| Benzothiazole | HepG2 (Liver) | 56.98 | [16] |
| Pyrrolo[2,1-b][18]benzothiazole | NCI-H460 (Lung) | 0.45 | [16] |
Note: The IC50 values are representative examples from different studies and should be interpreted with caution due to variations in experimental conditions.
The data suggests that while pyranothiazoles show promise, certain pyrazole and benzothiazole derivatives have demonstrated exceptionally high potency in preclinical studies. The choice of scaffold for further development would depend on the specific cancer type and the desired mechanism of action.
Mechanism of Action Insights: Anticancer Activity
The cytotoxic effects of these heterocyclic compounds are often attributed to their ability to interfere with critical cellular processes. For instance, some pyridine-thiazole hybrids are thought to induce genetic instability in tumor cells.[19] Other proposed mechanisms for thiazole-containing compounds include the inhibition of matrix metalloproteinases, kinases, and anti-apoptotic proteins.[18] Pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest.[1]
Caption: Potential anticancer mechanisms of action for pyranothiazoles, pyrazoles, and benzothiazoles.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyranothiazoles and their counterparts have shown considerable activity against a range of bacterial and fungal pathogens.
Pyranothiazoles have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Pyrazoles have demonstrated significant antibacterial and antifungal properties.[4][20][21] Some pyrazole-thiazole hybrids are potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) with minimum bactericidal concentrations (MBC) below 0.2 µM.[20] Other pyrazole derivatives have shown excellent activity against E. coli with MIC values as low as 0.25 µg/mL.[4]
Benzothiazoles also exhibit a broad spectrum of antimicrobial activity.[6][7][8][22] Certain derivatives have shown potent antibacterial activity with MIC values of 3.12 µg/mL against several bacterial strains, which is more potent than the standard drug ciprofloxacin in that particular study.[8]
Pyranopyrazoles have also been investigated for their antimicrobial potential, with some derivatives showing promising activity against multidrug-resistant bacterial isolates.[23]
Comparative Summary of Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Microorganism | Representative MIC (µg/mL) | Reference |
| Pyrazole | E. coli | 0.25 | [4] |
| Pyrazole-Thiazole Hybrid | MRSA | <0.15 (converted from <0.2 µM) | [20] |
| Benzothiazole | Gram-positive/negative bacteria | 3.12 | [8] |
| Pyranopyrazole | K. pneumoniae | 6.25 | [23] |
| Pyrrolo[2,1-b][18][20]benzothiazole | S. aureus | 4-10 | [16] |
Note: The MIC values are representative examples from different studies and should be interpreted with caution due to variations in experimental conditions.
The available data suggests that pyrazole and benzothiazole derivatives are highly potent antimicrobial agents, with some compounds exceeding the efficacy of standard antibiotics in specific studies. The fusion of a pyrazole with a thiazole ring in hybrid structures appears to be a particularly effective strategy for developing potent antibacterial agents.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal.
Pyranothiazoles have been reported to possess anti-inflammatory properties.[1]
Pyrazoles are well-known for their anti-inflammatory effects, with celecoxib being a prime example of a successful drug from this class.[4][11][24] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[11]
Pyranopyrazoles have also been evaluated for their anti-inflammatory activity, with some derivatives showing remarkable profiles in in vivo models.[2][3][9][25] Certain pyranopyrazoles have demonstrated anti-inflammatory activity nearly equiactive to celecoxib in the carrageenan-induced paw edema model.[2][25]
Comparative Summary of Anti-inflammatory Activity
| Compound Class | Model | Key Finding | Reference |
| Pyrazole | Carrageenan-induced paw edema | Potent activity, with some derivatives comparable to standard drugs. | [4] |
| Pyranopyrazole | Carrageenan-induced paw edema | Nearly equiactive to celecoxib. | [2][25] |
The data indicates that both pyrazole and pyranopyrazole scaffolds are highly promising for the development of new anti-inflammatory drugs. The pyranopyrazole scaffold, in particular, has shown efficacy comparable to the well-established drug celecoxib in preclinical models.
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of these heterocyclic compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microplates
-
Test compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10] Incubate for 3-4 hours at 37°C.[10][21][24]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This protocol is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Petri plates with Mueller-Hinton Agar (MHA)
-
Sterile cotton swabs
-
Test compound stock solution
-
Sterile cork borer (6 mm diameter)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[26]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the MHA plate to create a lawn of bacteria.[26][27]
-
Well Preparation: Use a sterile cork borer to create wells in the agar.[17]
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[28]
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Protocol 3: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema Model
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium or Indomethacin)
-
Plethysmometer or digital calipers
-
Animal cages
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[18][20][19][29]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20][19]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
This comparative analysis underscores the significant therapeutic potential of pyranothiazoles and the other discussed heterocyclic compounds. While pyrazoles and benzothiazoles are well-established scaffolds with a wealth of supporting data and some clinically approved drugs, pyranothiazoles and pyranopyrazoles represent exciting and less-explored chemical spaces with demonstrated high potency in several preclinical models.
Key Takeaways for Researchers:
-
Structure-Activity Relationship (SAR) is Crucial: The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core. Future design strategies should focus on optimizing these substitutions to enhance potency and selectivity.
-
Mechanism of Action Studies are Essential: A deeper understanding of the molecular targets and pathways modulated by these compounds is necessary to advance them through the drug development pipeline.
The continued exploration of these versatile heterocyclic systems, guided by a strong foundation in medicinal chemistry principles and robust biological evaluation, holds great promise for the discovery of the next generation of therapeutics to combat cancer, infectious diseases, and inflammatory conditions.
References
- 1. srrjournals.com [srrjournals.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. heteroletters.org [heteroletters.org]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. inotiv.com [inotiv.com]
- 20. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. mdpi.com [mdpi.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. atcc.org [atcc.org]
- 25. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hardydiagnostics.com [hardydiagnostics.com]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. phytopharmajournal.com [phytopharmajournal.com]
"head-to-head comparison of pyranothiazole-based antimicrobial agents"
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, pyranothiazole derivatives have shown promise as potent antimicrobial agents. This guide provides a head-to-head comparison of various pyranothiazole-based compounds, summarizing their antimicrobial efficacy with supporting experimental data and methodologies.
Quantitative Antimicrobial Activity
The antimicrobial potential of synthesized pyranothiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from various studies.
| Compound Class | Test Organism | Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Thiazole Derived Sulfonamide-Schiff Bases | S. aureus (Gram +) | Agar Cup-Plate | Moderate Activity | - | [1] |
| S. epidermis (Gram +) | Agar Cup-Plate | Moderate Activity | - | [1] | |
| E. coli (Gram -) | Agar Cup-Plate | Moderate Activity | - | [1] | |
| S. typhi (Gram -) | Agar Cup-Plate | Moderate Activity | - | [1] | |
| A. niger (Fungus) | Agar Cup-Plate | Moderate Activity | - | [1] | |
| C. albicans (Fungus) | Agar Cup-Plate | Moderate Activity | - | [1] | |
| Pyranothiazole Derivatives | K. pneumonia (Gram -) | Twofold Serial Dilution | 0.49 | - | [2] |
| A. fumigatus (Fungus) | Twofold Serial Dilution | 0.98 | - | [2] | |
| A. clavatus (Fungus) | Twofold Serial Dilution | 0.98 | - | [2] | |
| G. candidium (Fungus) | Twofold Serial Dilution | 0.49 | - | [2] | |
| 4-nitrophenylthiazole | B. subtilis (Gram +) | Twofold Serial Dilution | 0.98 | - | [2] |
| K. pneumonia (Gram -) | Twofold Serial Dilution | 0.98 | - | [2] | |
| Bithiazolodinone Derivatives | S. epidermidis (Gram +) | Twofold Serial Dilution | 0.98 | - | [2] |
| B. subtilis (Gram +) | Twofold Serial Dilution | 0.49 | - | [2] | |
| SYAUP-491 | Xanthomonas oryzae pv. oryzae | - | EC50 = 6.96 | 98.5% inhibition at 100 µg/mL | [3] |
Note: "Moderate Activity" indicates that the source mentioned antimicrobial effects but did not provide specific quantitative data in the abstract.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyranothiazole-based antimicrobial agents.
Agar Well Diffusion Method
This method is a standard preliminary test for antimicrobial activity.
-
Media Preparation: A suitable nutrient agar is prepared and sterilized. For antibacterial testing, Nutrient Agar is commonly used, while for antifungal testing, Sabouraud Dextrose Agar is preferred. The sterile agar is poured into sterile petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is uniformly swabbed over the surface of the agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[4]
Minimum Inhibitory Concentration (MIC) Determination by Twofold Serial Dilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]
-
Preparation of Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium without inoculum) are included. A known antibiotic/antifungal agent is also tested as a reference.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[5][6]
Visualizing Experimental Workflows and Potential Mechanisms
To better understand the research process and potential biological targets, the following diagrams have been generated.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Potential Mechanism of Action of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic compound, 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, belongs to the broader classes of pyranothiazoles and aminothiazoles, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct experimental validation of the mechanism of action for this specific molecule is not extensively documented in publicly available literature, a comparative analysis of related compounds provides a strong foundation for hypothesizing its biological targets and cellular effects. This guide synthesizes available data on analogous structures to propose a putative mechanism of action and compares its potential with established alternatives.
Hypothesized Mechanism of Action: A Multi-Targeted Approach
Based on the structure-activity relationships of related pyranothiazole and aminothiazole derivatives, this compound is likely to exhibit a multi-targeted mechanism of action, primarily centered around anti-inflammatory and anticancer activities. The core thiazole ring, a common pharmacophore, is known to interact with various biological targets.
A plausible signaling pathway influenced by this compound could involve the inhibition of key inflammatory mediators and cell proliferation pathways.
Caption: Putative signaling pathways modulated by the compound.
Comparative Performance Data
To contextualize the potential efficacy of this compound, the following tables summarize the reported activities of structurally related pyranothiazole and aminothiazole derivatives against key biological targets.
Table 1: Comparative Anticancer Activity of Related Thiazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrano[2,3-d]thiazole | Compound 9e | MCF-7 (Breast) | Moderate Activity | [1] |
| Thiazole-Naphthalene | Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |
| Thiazole-Naphthalene | Compound 5b | A549 (Lung) | 0.97 ± 0.13 | [2] |
| Thiazole Chalcone | Compound 2e | OVCAR-3 (Ovarian) | 1.55 | [3] |
| Thiazole Chalcone | Compound 2h | MDA-MB-468 (Breast) | -21.75 (Mean Growth %) | [3] |
Table 2: Comparative Anti-inflammatory Activity of Related Thiazole Derivatives
| Compound Class | Specific Derivative | Assay | Target | Inhibition | Reference |
| Thiazole Derivative | Compound 3c | Carrageenan-induced rat paw edema | Inflammation | More active than reference drug | [4] |
| Thiazole Derivative | CX-35 | LPS-stimulated RAW 264.7 cells | COX-2 | Significant PGE2 reduction | [5] |
| Thiazole Derivative | CX-32 | LPS-stimulated RAW 264.7 cells | COX-2 | Significant PGE2 reduction | [5] |
| Thiadiazole Derivative | Compound 2b | In vitro COX assay | COX-1/COX-2 | IC₅₀: 0.239/0.191 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for validating the hypothesized mechanism of action of this compound.
In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive the vehicle (DMSO) alone.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compound is dissolved and serially diluted.
-
Incubation: The enzyme is pre-incubated with different concentrations of the test compound or a reference inhibitor (e.g., celecoxib) in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is stopped.
-
Quantification of Prostaglandins: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the rich body of research on related pyranothiazole and aminothiazole derivatives provides a strong basis for postulating its potential as a multi-targeted agent with both anticancer and anti-inflammatory properties. The proposed mechanisms, primarily involving the inhibition of key signaling pathways like NF-κB and MAPK, and enzymes such as COX-2, offer a clear roadmap for future validation studies. The experimental protocols outlined in this guide provide a standardized framework for researchers to systematically investigate and confirm the therapeutic potential of this promising compound. Further research is warranted to elucidate its precise molecular interactions and to evaluate its efficacy and safety in preclinical models.
References
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line [laur.lau.edu.lb:8443]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (CAS No. 259810-12-3), a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, it is crucial to understand its potential hazards. While a specific, comprehensive toxicological profile is not widely available, Safety Data Sheets (SDS) for this compound and structurally similar chemicals indicate that it should be handled with care.[1]
Key Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Can cause skin, eye, and respiratory tract irritation.
Immediate Actions:
-
In Case of a Spill: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[2] All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Regulatory Compliance
The disposal of this compound must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for the management of hazardous laboratory waste.[3][4] All chemical waste is to be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[2][6] Do not dispose of this chemical down the drain or in regular trash.[2][6]
Step 1: Waste Segregation and Collection
-
Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), as hazardous waste.[2]
-
Collect this waste in a dedicated, leak-proof, and chemically compatible container.[2][7] High-density polyethylene (HDPE) containers are generally suitable.
-
Segregate this waste stream from other chemical wastes to prevent accidental mixing of incompatible substances.[8] Specifically, store it separately from strong acids, bases, and oxidizing agents.[2]
Step 2: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[2][7]
-
The label must include the full chemical name: "this compound" and its CAS number (259810-12-3).[1]
-
Indicate the approximate quantity or concentration of the waste.[7]
-
Record the date when the waste was first added to the container.[7]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]
-
The SAA should be in a secure, cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[7]
-
Ensure the storage area has secondary containment to manage any potential leaks.[10]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][6]
-
Do not attempt to transport the hazardous waste yourself. Only trained and authorized personnel should handle the transportation of hazardous materials.[5]
Quantitative Data Summary
| Parameter | Specification | Citation |
| Waste Classification | Hazardous Waste | [5] |
| Container Type | Leak-proof, chemically compatible (e.g., HDPE) | [2][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [7] |
| Storage Conditions | Cool, dry, well-ventilated, away from incompatibles | [7] |
| Disposal Method | Licensed hazardous waste disposal company | [2][6] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Logical flow from hazard understanding to safe and compliant disposal.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. osha.gov [osha.gov]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. usbioclean.com [usbioclean.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guidance for Handling 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
For the attention of researchers, scientists, and drug development professionals, this document provides critical safety and handling information for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine and its derivatives. The following procedures are based on the safety data sheet for the closely related compound 6,7-Dihydro-4H-pyrano[4,3-d][1][2]thiazol-2-ylmethanamine and should be considered best practice in the absence of specific data for the titled compound.
The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Strict adherence to the recommended personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the required PPE based on GHS hazard classifications.
| Hazard Classification | Required Personal Protective Equipment |
| Skin Irritation (Category 2) | Wear protective gloves and protective clothing. |
| Eye Irritation (Category 2A) | Wear eye protection (safety glasses or goggles) and face protection (face shield). |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure risk. The following workflow outlines the essential steps for safe handling, from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical. The following table outlines the initial response to various exposure routes.
| Exposure Route | First Aid Measures |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Remove person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
Disposal Protocol:
-
Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains, other waterways, or soil.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine](https://www.medchemexpress.com/cas_img/259810-12-3.jpg)
